molecular formula C16H22N2O2 B597072 tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate CAS No. 1255574-67-4

tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate

Katalognummer: B597072
CAS-Nummer: 1255574-67-4
Molekulargewicht: 274.364
InChI-Schlüssel: WOICJXSOFFVKPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H22N2O2 and its molecular weight is 274.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl spiro[1,3-dihydroindole-2,3'-pyrrolidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-8-16(11-18)10-12-6-4-5-7-13(12)17-16/h4-7,17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOICJXSOFFVKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682163
Record name tert-Butyl 1,3-dihydro-1'H-spiro[indole-2,3'-pyrrolidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-67-4
Record name Spiro[2H-indole-2,3′-pyrrolidine]-1′-carboxylic acid, 1,3-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,3-dihydro-1'H-spiro[indole-2,3'-pyrrolidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[indoline-pyrrolidine] motif is a privileged heterocyclic scaffold that forms the core of numerous natural products and biologically active molecules. Its unique three-dimensional architecture provides a valuable framework for the design of novel therapeutic agents with diverse pharmacological activities. This technical guide focuses on a specific, synthetically accessible derivative, tert-butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate . We will delve into its chemical properties, propose a robust synthetic strategy, and explore its potential applications as a key building block in medicinal chemistry and drug development. This document is intended to be a comprehensive resource for researchers and scientists working in the field of heterocyclic chemistry and drug discovery.

Introduction: The Significance of the Spiro[indoline-pyrrolidine] Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry due to their conformational rigidity and three-dimensional topology. These features often lead to enhanced binding affinity and selectivity for biological targets compared to their more planar, non-spirocyclic counterparts. The spiro[indoline-pyrrolidine] scaffold, in particular, is found in a variety of natural products exhibiting a broad spectrum of biological activities, including antimycobacterial and potent antitumor effects.

The indoline and pyrrolidine rings themselves are prevalent in many FDA-approved drugs, and their fusion in a spirocyclic arrangement offers a unique chemical space for the development of novel therapeutics. The inherent chirality of the spirocenter also allows for the exploration of stereoisomerism as a means to optimize pharmacological profiles.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a molecule is crucial for its application in drug discovery, influencing factors such as solubility, permeability, and metabolic stability.

PropertyValueSource
CAS Number 1255574-67-4[1]
Molecular Formula C₁₆H₂₂N₂O₂[1]
Molecular Weight 274.36 g/mol [1]
Predicted Boiling Point 410.0±34.0 °C[1]
Predicted Density 1.17±0.1 g/cm³[1]
Predicted pKa 6.39±0.20[1]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The proposed synthesis involves the generation of an azomethine ylide from N-Boc-pyrrolidine-2-carbaldehyde, which then undergoes a cycloaddition reaction with an ortho-alkynyl aniline derivative. Subsequent intramolecular cyclization would yield the desired spiro[indoline-2,3'-pyrrolidine] core.

Synthetic_Pathway A N-Boc-pyrrolidine-2-carbaldehyde C Azomethine Ylide Intermediate A->C Heat/Base B ortho-Ethynylaniline D [3+2] Cycloaddition B->D C->D E Cycloadduct D->E F Intramolecular Cyclization E->F Pd Catalyst G This compound F->G

Proposed synthetic workflow for the target molecule.

Experimental Protocol (Hypothetical):

  • Generation of the Azomethine Ylide: N-Boc-pyrrolidine-2-carbaldehyde would be heated in a suitable aprotic solvent (e.g., toluene) with a dehydrating agent or a Lewis acid to facilitate the formation of the azomethine ylide.

  • [3+2] Cycloaddition: The in situ generated azomethine ylide would then be reacted with an ortho-alkynyl aniline derivative. The choice of substituents on the aniline ring can be varied to create a library of analogs.

  • Intramolecular Cyclization: The resulting cycloadduct would then undergo a palladium-catalyzed intramolecular cyclization to form the indoline ring system, affording the final this compound product.

  • Purification: The crude product would be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrrolidine nitrogen, preventing unwanted side reactions and allowing for controlled functionalization. It can be readily removed under acidic conditions to allow for further derivatization.

  • [3+2] Cycloaddition: This is a powerful and convergent method for the construction of five-membered heterocyclic rings, offering high stereocontrol.

  • Palladium Catalysis: Palladium catalysts are highly effective in promoting C-N bond formation through intramolecular hydroamination or related cyclization reactions.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not publicly available, the following are predicted assignments based on the chemical structure. For comparison, experimental data for the closely related isomer, tert-butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, is often reported in the literature and can serve as a useful reference.

¹H NMR (Predicted):
  • Aromatic Protons (Indoline Ring): Multiple signals in the range of δ 6.5-7.5 ppm.

  • Pyrrolidine Ring Protons: A series of multiplets between δ 1.5-4.0 ppm. The diastereotopic nature of the protons adjacent to the spirocenter would likely result in complex splitting patterns.

  • tert-Butyl Protons: A characteristic singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.

  • Indoline N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR (Predicted):
  • Aromatic Carbons (Indoline Ring): Signals in the region of δ 110-150 ppm.

  • Spiro Carbon: A key quaternary carbon signal expected around δ 60-70 ppm.

  • Pyrrolidine Ring Carbons: Signals in the range of δ 25-60 ppm.

  • Boc Carbonyl Carbon: A signal around δ 155 ppm.

  • tert-Butyl Carbons: A quaternary carbon signal around δ 80 ppm and methyl carbon signals around δ 28 ppm.

IR Spectroscopy (Predicted):
  • N-H Stretch (Indoline): A sharp to broad absorption band around 3300-3400 cm⁻¹.

  • C=O Stretch (Boc): A strong absorption band around 1680-1700 cm⁻¹.

  • C-N Stretch: Bands in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry (Predicted):
  • [M+H]⁺: Expected at m/z 275.17.

  • Fragmentation: A characteristic loss of the tert-butyl group (57 amu) or the entire Boc group (100 amu) would be expected.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected pyrrolidine nitrogen can be deprotected and subsequently functionalized to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Potential Therapeutic Targets:
  • Serotonin Receptors: Derivatives of the spiro[indoline-pyrrolidine] scaffold have shown affinity for serotonin receptors, such as the 5-HT6 receptor, which are implicated in cognitive function and neuropsychiatric disorders.[2]

  • Anticancer Agents: The spirooxindole core, a related structure, is a well-established pharmacophore in the design of anticancer agents. The spiro[indoline-pyrrolidine] scaffold can be utilized to develop novel compounds that target various cancer-related pathways.

  • Antimicrobial Agents: The unique three-dimensional structure of this scaffold can be exploited to design inhibitors of microbial enzymes or other essential cellular processes.

Workflow for Library Synthesis and Screening

Drug_Discovery_Workflow A This compound B Boc Deprotection A->B C Functionalization of Pyrrolidine Nitrogen B->C D Library of Analogs C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

A typical drug discovery workflow utilizing the title compound.

Conclusion and Future Perspectives

This compound represents a key building block with significant potential in the field of medicinal chemistry. Its straightforward, albeit not yet explicitly documented, synthesis and the versatility of its functional handles make it an attractive starting point for the construction of diverse chemical libraries. The inherent three-dimensionality of the spirocyclic core offers advantages in the design of potent and selective ligands for a range of biological targets.

Future research in this area should focus on the development and optimization of a scalable synthetic route to this valuable intermediate. Furthermore, the systematic exploration of its derivatization and the biological evaluation of the resulting compounds are expected to yield novel therapeutic candidates for a variety of diseases. The insights gained from such studies will undoubtedly contribute to the growing importance of spirocyclic scaffolds in modern drug discovery.

References

  • Gy. T. Kéri, et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 22(12), 2221. [Link]

Sources

A Technical Guide to tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of tert-butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its structural attributes, synthesis, and strategic application in the development of novel therapeutics, moving beyond a simple recitation of facts to explain the underlying scientific principles and rationale that guide its use in the field.

The Spiro[indoline-pyrrolidine] Core: A Gateway to Three-Dimensional Chemical Space

The spiro[indoline-pyrrolidine] scaffold is a privileged motif in drug discovery, forming the core of numerous natural products and bioactive molecules.[1][2] Its inherent three-dimensionality allows for the exploration of chemical space in ways that flat, aromatic structures cannot, often leading to improved potency and selectivity for biological targets.[3] The spirocyclic nature of this scaffold, where the indoline and pyrrolidine rings share a single carbon atom, introduces a rigid, defined geometry. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

The indoline portion of the molecule can engage in various interactions with biological targets, including hydrogen bonding and π-stacking, while the pyrrolidine ring offers multiple points for further functionalization. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen serves a critical strategic purpose. The Boc group is a robust protecting group that is stable to a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing a convenient handle for late-stage diversification of the molecule.[4] This allows for the synthesis of a common intermediate that can then be elaborated into a library of analogs for structure-activity relationship (SAR) studies.

Structural Elucidation and Physicochemical Properties

The precise arrangement of atoms in this compound dictates its reactivity and how it presents itself to biological targets. Understanding its key physicochemical properties is crucial for its application in drug development.

PropertyValueSource
Molecular Formula C₁₆H₂₂N₂O₂[Calculated]
Molecular Weight 274.36 g/mol [Calculated]
Appearance Off-white to slight yellow solid[General Observation]
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMSO)[Inferred]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[General Lab Practice]

Spectroscopic Characterization (Representative Data):

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the indoline ring, typically in the range of δ 6.5-7.5 ppm. The aliphatic protons of the pyrrolidine ring would appear as a series of multiplets in the upfield region (δ 1.5-4.0 ppm). A prominent singlet around δ 1.4 ppm would correspond to the nine equivalent protons of the tert-butyl group of the Boc protecting group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for the aromatic carbons of the indoline moiety (δ 110-150 ppm) and the aliphatic carbons of the pyrrolidine ring (δ 20-70 ppm). The spiro carbon would appear as a quaternary signal. The carbonyl carbon of the Boc group would be observed around δ 155 ppm, and the quaternary and methyl carbons of the tert-butyl group would be found at approximately δ 80 ppm and δ 28 ppm, respectively.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band around 1690 cm⁻¹ corresponding to the C=O stretching vibration of the carbamate in the Boc group. N-H stretching vibrations of the indoline amine would be observed in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be seen below 3000 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Synthesis of the Spiro[indoline-pyrrolidine] Scaffold: A Strategic Approach

The construction of the spiro[indoline-pyrrolidine] core is a key challenge that has been addressed through various synthetic strategies. One of the most powerful and versatile methods is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[1][6] This approach allows for the rapid and often stereoselective assembly of the complex spirocyclic framework.

The [3+2] Cycloaddition Pathway

The general strategy involves the in-situ generation of an azomethine ylide from the condensation of an isatin derivative (or a related precursor) with an amino acid, such as sarcosine or proline. This ylide then undergoes a cycloaddition reaction with an activated alkene, which serves as the dipolarophile, to furnish the desired spiro[indoline-pyrrolidine] product.

G Indoline Indoline Step1 Step1 Indoline->Step1 Step2 Step2 Step1->Step2 Intermediate Ylide Aldehyde Aldehyde Aldehyde->Step1 Boc_Pyrrolidine Boc_Pyrrolidine Boc_Pyrrolidine->Step1 Product Product Step2->Product

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general procedures for 1,3-dipolar cycloaddition reactions to form similar spirooxindole-pyrrolidine systems.[5] Researchers should optimize these conditions for the specific synthesis of this compound.

Step 1: Formation of the Azomethine Ylide Precursor

  • To a solution of an appropriate indoline-2-one (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) is added N-Boc-sarcosine (1.1 eq.).

  • The reaction mixture is stirred at room temperature for a designated period (e.g., 30 minutes) to facilitate the formation of the iminium intermediate.

Step 2: [3+2] Cycloaddition

  • To the reaction mixture from Step 1 is added the dipolarophile (e.g., an activated alkene, 1.2 eq.).

  • The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Causality Behind Experimental Choices:

  • Solvent: Protic solvents like methanol or ethanol are often used as they can facilitate the formation of the azomethine ylide.

  • Stoichiometry: A slight excess of the amino acid and dipolarophile is often employed to ensure complete consumption of the limiting indoline-2-one starting material.

  • Temperature: Heating is typically required to provide the activation energy for the cycloaddition reaction.

  • Purification: Column chromatography is a standard and effective method for separating the desired spirocyclic product from any unreacted starting materials and byproducts.

Applications in Drug Discovery: A Versatile Building Block

This compound is a valuable intermediate for the synthesis of a wide range of biologically active compounds. The spiro[indoline-pyrrolidine] scaffold has been shown to exhibit a broad spectrum of pharmacological activities, including potent antitumor and antimycobacterial properties.[7][8]

Elaboration of the Scaffold

The true utility of this building block lies in the ability to selectively deprotect the Boc group and further functionalize the pyrrolidine nitrogen. This opens up a vast chemical space for the generation of compound libraries for high-throughput screening.

G Core Core Deprotection Deprotection Core->Deprotection Intermediate Intermediate Deprotection->Intermediate Acylation Acylation Intermediate->Acylation Alkylation Alkylation Intermediate->Alkylation Sulfonylation Sulfonylation Intermediate->Sulfonylation Amides Amides Acylation->Amides Amines Amines Alkylation->Amines Sulfonamides Sulfonamides Sulfonylation->Sulfonamides

Protocol for Boc Deprotection

The removal of the Boc protecting group is a standard transformation in organic synthesis. A common and effective method involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

  • The this compound is dissolved in a suitable solvent, such as dichloromethane (DCM).

  • An excess of trifluoroacetic acid (TFA) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.

  • The solvent and excess TFA are removed under reduced pressure.

  • The resulting residue is typically neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected spiro[indoline-2,3'-pyrrolidine].

Self-Validating System:

The success of the deprotection can be easily verified by:

  • TLC Analysis: The deprotected product will have a different Rf value (typically lower) than the Boc-protected starting material.

  • ¹H NMR Spectroscopy: The disappearance of the characteristic singlet for the tert-butyl group at ~1.4 ppm is a clear indicator of successful deprotection.

  • Mass Spectrometry: The mass of the product will correspond to the deprotected compound.

The resulting free amine is a versatile nucleophile that can undergo a variety of subsequent reactions, including acylation, alkylation, and sulfonylation, to generate a diverse library of compounds for biological evaluation.

Conclusion: A Scaffold with a Bright Future

This compound is more than just a chemical compound; it is a key that unlocks a vast and largely unexplored region of three-dimensional chemical space. Its rigid, spirocyclic core provides a unique structural framework for the design of novel therapeutic agents. The strategic placement of the Boc protecting group allows for a modular and efficient approach to the synthesis of compound libraries. As the demand for novel drug candidates with improved efficacy and selectivity continues to grow, the importance of sophisticated building blocks like this compound will undoubtedly increase. This guide has provided a comprehensive overview of its structure, synthesis, and application, empowering researchers to leverage its full potential in their drug discovery endeavors.

References

  • Khan, I., et al. (2022). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 27(19), 6529. [Link]

  • PubChem. (n.d.). tert-Butyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate. Retrieved from [Link]

  • Krasavin, M., et al. (2021). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 17, 183-189. [Link]

  • Krasavin, M., et al. (2021). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. PubMed Central. [Link]

  • Yan, C-G., et al. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Tetrahedron, 73(8), 1134-1140. [Link]

  • ResearchGate. (n.d.). Pyridinyl indole N-Boc deprotection scope. Retrieved from [Link]

  • Gedeon, T. A., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 22(12), 2221. [Link]

  • Yan, C-G., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Journal of the Iranian Chemical Society, 17, 2695–2703. [Link]

Sources

A Technical Guide to tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate: A Key Intermediate in Spirocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Spiro[indoline-pyrrolidine] Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention. The rigid, three-dimensional nature of the spirocyclic scaffold offers a distinct advantage in drug design, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. This often translates to improved potency, selectivity, and pharmacokinetic properties compared to more flexible, linear analogues.

This guide focuses on a particularly valuable building block within this class: tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate (CAS Number: 1255574-67-4 ). The indoline and pyrrolidine moieties are prevalent in numerous natural products and pharmacologically active compounds. Their fusion in a spirocyclic arrangement creates a unique chemical space for the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen renders this molecule an ideal intermediate, allowing for controlled, site-specific elaboration into more complex derivatives. This document serves as an in-depth technical resource for researchers and drug development professionals, providing insights into the synthesis, properties, and applications of this versatile compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. While extensive experimental data for this compound is not broadly published, a combination of information from chemical suppliers and predictive models provides a solid foundation for its handling and use.

PropertyValueSource
CAS Number 1255574-67-4
Molecular Formula C₁₆H₂₂N₂O₂
Molecular Weight 274.36 g/mol
Appearance Off-white to slight yellow solid
Boiling Point (Predicted) 410.0 ± 34.0 °C
Density (Predicted) 1.17 ± 0.1 g/cm³
pKa (Predicted) 6.39 ± 0.20

These properties suggest a stable, solid compound under standard laboratory conditions with a molecular weight suitable for drug-like molecules. The Boc protecting group contributes to its solubility in common organic solvents, facilitating its use in a variety of reaction conditions.

Synthetic Strategies: Assembling the Spirocyclic Core

The synthesis of the spiro[indoline-pyrrolidine] scaffold is a topic of considerable interest in organic chemistry. While a specific, publicly available, step-by-step protocol for this compound is not readily found in peer-reviewed literature—likely due to its status as a commercially available intermediate—its synthesis can be understood through established methodologies for analogous structures. The key challenge lies in the construction of the spirocyclic junction with high efficiency and stereocontrol.

Several powerful synthetic strategies have been developed for this class of compounds, with two prominent approaches being 1,3-Dipolar Cycloaddition and Transition Metal-Catalyzed Spirocyclization .

1,3-Dipolar Cycloaddition: A Convergent Approach

1,3-dipolar cycloaddition reactions are a cornerstone of heterocyclic synthesis. In the context of spiro[indoline-pyrrolidines], this typically involves the reaction of an azomethine ylide with a dipolarophile. This method is highly convergent and allows for the rapid assembly of the spirocyclic core from readily available starting materials.

A general workflow for this approach is as follows:

Isatin Isatin Derivative AzomethineYlide Azomethine Ylide Intermediate Isatin->AzomethineYlide Condensation AminoAcid Amino Acid (e.g., Sarcosine) AminoAcid->AzomethineYlide Dipolarophile Alkene/Alkyne Dipolarophile SpiroProduct Spiro[indoline-pyrrolidine] Product Dipolarophile->SpiroProduct AzomethineYlide->SpiroProduct [3+2] Cycloaddition

Caption: General workflow for spiro[indoline-pyrrolidine] synthesis via 1,3-dipolar cycloaddition.

Causality in Experimental Choices:

  • Choice of Isatin: The substituents on the isatin ring are carried through to the final product, allowing for the introduction of diversity at the indoline core.

  • Choice of Amino Acid: The amino acid serves as the precursor to the azomethine ylide. The choice of amino acid dictates the substitution pattern on the pyrrolidine ring.

  • The Role of the Dipolarophile: The electronic nature of the alkene or alkyne dipolarophile is crucial for the success of the cycloaddition. Electron-deficient alkenes are often used to accelerate the reaction.

This methodology has been successfully employed for the synthesis of a variety of spirooxindole-pyrrolidine derivatives, which are closely related to the target molecule.

Fe(II)-Catalyzed Spirocyclization: A Radical Approach

A more recent and innovative approach involves the use of transition metal catalysis to effect the key spirocyclization step. An Fe(II)-catalyzed intramolecular cyclization of β-3-indolyl ketone oxime acetates has been reported for the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. This method proceeds through a radical-mediated pathway and offers a distinct route to the spirocyclic core.

The proposed mechanism for this transformation is illustrated below:

StartMat β-3-Indolyl Ketone Oxime Acetate IminylRadical Iminyl Radical Intermediate StartMat->IminylRadical Reductive N-O Cleavage FeII Fe(II) FeII->IminylRadical FeIII Fe(III) CyclizedRadical Cyclized Carbon-Centered Radical IminylRadical->CyclizedRadical 5-exo-trig Cyclization Product Spiro[indoline-pyrrolidine] CyclizedRadical->Product Oxidation FeIII->Product

Caption: Proposed mechanism for Fe(II)-catalyzed spirocyclization.

Self-Validating System:

The robustness of this protocol is demonstrated by its broad substrate scope and tolerance of various functional groups. The reaction proceeds under mild conditions, which is a significant advantage in complex molecule synthesis. The formation of the spirocyclic product can be readily confirmed by standard analytical techniques such as NMR and mass spectrometry, providing a self-validating system for the successful execution of the reaction.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically the final, biologically active compound. Instead, it serves as a crucial intermediate for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. The Boc protecting group is key to its utility; it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions to reveal a secondary amine. This amine then serves as a handle for further functionalization.

Workflow for Elaboration of the Intermediate:

Intermediate This compound Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection FreeAmine Spiro[indoline-pyrrolidine] Free Amine Deprotection->FreeAmine Functionalization Functionalization (e.g., Acylation, Alkylation, Sulfonylation) FreeAmine->Functionalization FinalCompound Diverse Library of Bioactive Compounds Functionalization->FinalCompound

Caption: Synthetic utility of the title compound as a key intermediate.

The spiro[indoline-pyrrolidine] scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities:

  • Anticancer Properties: Numerous studies have highlighted the potent antiproliferative activity of spiro-indoline derivatives against various cancer cell lines, including breast, colon, and pancreatic cancer. Some analogues have been shown to induce apoptosis and inhibit key signaling pathways involved in tumor growth and angiogenesis.

  • Central Nervous System (CNS) Activity: The rigid conformation of the spiro[indoline-pyrrolidine] core makes it an attractive scaffold for targeting CNS receptors. Derivatives have been investigated as ligands for serotonin receptors, such as the 5-HT6 receptor, which is a target for cognitive disorders like Alzheimer's disease.

  • Antimicrobial and Antiviral Activity: The spiro-indole framework is also found in compounds with antimicrobial and antiviral properties. For instance, some spiro-indolinone containing compounds have been investigated for their potential against SARS-CoV-2.

The utility of this compound lies in its ability to provide access to libraries of novel compounds based on this pharmacologically validated scaffold. By systematically varying the substituents introduced after Boc deprotection, chemists can fine-tune the biological activity and pharmacokinetic properties of the final molecules in a process known as structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex, biologically active molecules. Its unique spirocyclic architecture, combining the key structural features of indoline and pyrrolidine, provides a rigid framework for the design of novel therapeutics. While the compound itself is primarily a synthetic intermediate, its strategic importance cannot be overstated. It provides a reliable and efficient entry point to a rich chemical space of spiro[indoline-pyrrolidine] derivatives with demonstrated potential in oncology, neuroscience, and infectious disease research. A thorough understanding of its properties and the synthetic methodologies used to create and elaborate its core structure is essential for any researcher or drug development professional working at the forefront of medicinal chemistry.

References

  • Antimex Chemical Limited. This compound. [Link]

  • Al-Ostath, A. et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 13222. [Link]

  • MDPI. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. [Link]

  • MDPI. Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts. [Link]

  • MDPI. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. [Link]

  • PubMed. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3'-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. [Link]

  • Khan, I. et al. (2022). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 27(19), 6649. [Link]

  • Beilstein Journals. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. [Link]

  • ResearchGate. Natural and synthetic bioactive spiro[indoline-3,2'-pyrrolidine] derivatives. [Link]

  • PubMed Central. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. [Link]

  • ResearchGate. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. [Link]

The Spiro[indoline-pyrrolidine] Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to its Biological Activities and Therapeutic Potential

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[indoline-pyrrolidine] core, a fascinating three-dimensional heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique rigid structure, combining the functionalities of both the indoline and pyrrolidine rings, provides a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. This technical guide offers an in-depth exploration of the multifaceted biological landscape of spiro[indoline-pyrrolidine] derivatives. We will delve into their synthesis, with a focus on the prevalent 1,3-dipolar cycloaddition reactions, and provide a comprehensive overview of their significant anticancer, antimicrobial, antiviral, and neuroprotective properties. This guide will further elucidate the underlying mechanisms of action, supported by detailed signaling pathway diagrams and structure-activity relationship (SAR) analyses. Experimental protocols for key biological assays are also provided to facilitate further research and development in this promising area of drug discovery.

The Spiro[indoline-pyrrolidine] Scaffold: A Structural Marvel

The spiro[indoline-pyrrolidine] scaffold is characterized by a spirocyclic junction at the C3 position of the oxindole ring, creating a rigid and sterically defined three-dimensional architecture. This unique structural feature is a key contributor to the diverse biological activities observed in its derivatives[1]. The oxindole moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets, while the pyrrolidine ring offers additional points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological potency[1].

Synthesis: The Power of 1,3-Dipolar Cycloaddition

The most widely employed and efficient method for the synthesis of the spiro[indoline-pyrrolidine] core is the [3+2] cycloaddition reaction involving an azomethine ylide and a dipolarophile. This reaction allows for the stereoselective construction of the complex spirocyclic framework in a single step[2].

A common approach involves the in situ generation of an azomethine ylide from the reaction of isatin (or its derivatives) with an α-amino acid, such as sarcosine or proline. The subsequent reaction of this 1,3-dipole with an electron-deficient alkene (dipolarophile) yields the desired spiro[indoline-pyrrolidine] derivative[2]. The regioselectivity and stereoselectivity of this reaction can be influenced by the choice of reactants, solvents, and catalysts, offering a high degree of control over the final product's structure.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Spiro[indoline-pyrrolidine] derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Critical Cancer Pathways

Several spiro[indoline-pyrrolidine] derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[3]. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras-Raf-MAPK and PI3K/Akt pathways, promoting cell proliferation and survival[4][5]. Small molecule inhibitors, including certain spiro[indoline-pyrrolidine] compounds, can compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activation and downstream signaling[4].

CDK2, in conjunction with its cyclin partners, plays a crucial role in regulating the G1/S phase transition of the cell cycle. Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell division[6]. Spiro[indoline-pyrrolidine] derivatives can inhibit CDK2 activity, leading to cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation.

EGFR_CDK2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation CyclinE_CDK2 Cyclin E/CDK2 G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition G1_S_Transition->Proliferation Spiro Spiro[indoline- pyrrolidine] Derivative Spiro->EGFR Inhibition Spiro->CyclinE_CDK2 Inhibition EGF EGF EGF->EGFR

Figure 1: Inhibition of EGFR and CDK2 signaling pathways by spiro[indoline-pyrrolidine] derivatives.

Some spiro[indoline-pyrrolidine] derivatives have been shown to exert their anticancer effects by inducing the generation of reactive oxygen species (ROS) within cancer cells[7]. While low levels of ROS are involved in normal cellular signaling, excessive ROS production can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death)[8]. Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS induction.

Structure-Activity Relationship (SAR)

The anticancer activity of spiro[indoline-pyrrolidine] derivatives is significantly influenced by the nature and position of substituents on both the indoline and pyrrolidine rings.

  • Substituents on the Indoline Ring: Halogen atoms (e.g., Cl, Br, F) on the indoline ring have been shown to enhance anticancer activity[1][9]. For instance, a chloro-substituent at the 5-position of the oxindole ring has been associated with increased cytotoxicity[3].

  • Substituents on the Pyrrolidine Ring: The nature of the groups attached to the pyrrolidine nitrogen and other positions of the pyrrolidine ring plays a crucial role. For example, the presence of a p-bromophenyl group has been linked to potent activity against breast cancer cell lines[1]. The stereochemistry of the spiro center and the substituents on the pyrrolidine ring can also impact biological activity.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected spiro[indoline-pyrrolidine] derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference
5g MCF-7 (Breast)2.8[3]
5l MCF-7 (Breast)3.4[3]
5o MDA-MB-231 (Breast)4.32[3]
5g EGFR Inhibition0.026[3]
5g CDK-2 Inhibition0.301[3]
Compound 4 DU145 (Prostate)8.02[2]
Compound 4 EC109 (Esophageal)6.62[2]
Compound 4 MGC803 (Gastric)9.49[2]
Compound 4 MCF-7 (Breast)17.65[2]
Compound 5g HepG2 (Liver)-[9]
Compound 5g HCT-116 (Colon)-[9]
SIP-1 (20) HIV-10.5[10]
47b Influenza A4.12 (µg/mL)[10]
47c Influenza A12.35 (µg/mL)[10]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Spiro[indoline-pyrrolidine] derivatives have also emerged as promising antimicrobial agents, demonstrating activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.

Mechanism of Action

The precise mechanisms of antimicrobial action for many spiro[indoline-pyrrolidine] derivatives are still under investigation. However, it is believed that their rigid, lipophilic structure allows them to penetrate bacterial cell membranes, disrupting cellular processes and leading to cell death. Molecular docking studies have suggested potential interactions with essential bacterial enzymes.

Structure-Activity Relationship (SAR)

Similar to their anticancer activity, the antimicrobial potency of these compounds is dictated by their structural features.

  • Substituents on the Phenyl Ring of the Pyrrolidine Moiety: The position of substituents on the phenyl ring attached to the pyrrolidine can significantly affect antibacterial activity. For example, a methoxy group at the para-position has been shown to confer potent antibacterial activity, while the same group at the ortho-position leads to a decrease in activity[11].

  • Indole and Cytosine-like Moieties: The presence of an indole ring and a cytosine-like moiety in the structure of spiro[aminopyran-indole] derivatives has been associated with significant antibacterial effects[12].

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected spiro[indoline-pyrrolidine] derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that inhibits the visible growth of a microorganism).

Compound IDBacterial StrainMIC (µg/mL)Reference
5d Staphylococcus aureus3.95 (mM)[11]
Compound 5 Bacillus subtilis0.291 (µM)[2]
Compound 5 Staphylococcus aureus0.291 (µM)[2]
Compound 5 Pseudomonas aeruginosa0.146 (µM)[2]
Compound 5 Salmonella typhimurium0.146 (µM)[2]
Compound 5 Proteus vulgaris0.146 (µM)[2]
4b, 4h, 6h Enterococcus faecalis375-3000[13]
4b, 4h, 6h Staphylococcus aureus375-3000[13]
5d Streptococcus pyogenes32[12]
5d Staphylococcus aureus64[12]

Antiviral and Neuroprotective Potential: Expanding the Therapeutic Horizon

Beyond their well-established anticancer and antimicrobial activities, spiro[indoline-pyrrolidine] derivatives are being explored for their potential in treating viral infections and neurodegenerative diseases.

Antiviral Activity

Certain spiro[indoline-pyrrolidine] derivatives have shown promising activity against various viruses, including Human Immunodeficiency Virus (HIV) and influenza virus. For instance, spirooxindole SIP-1 has been reported to inhibit HIV-1 replication with an IC50 of 0.5 µM by targeting the viral protein R (Vpr)[10]. Other derivatives have demonstrated inhibitory activity against the influenza A virus[10][14].

Neuroprotective Activity

The spirooxindole core is found in several natural alkaloids with neuroprotective properties. Synthetic derivatives are being investigated as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease. Some compounds have been shown to act as acetylcholinesterase (AChE) inhibitors, which is a key target in the symptomatic treatment of Alzheimer's[2]. Furthermore, certain spiro-indenoquinoxaline-pyrrolidine derivatives have been explored as inhibitors of amyloid-beta aggregation, a hallmark of Alzheimer's disease.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this field, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of spiro[indoline-pyrrolidine] derivatives.

Synthesis of Spiro[indoline-pyrrolidine] Derivatives via 1,3-Dipolar Cycloaddition

This protocol describes a general one-pot, three-component synthesis of spiro[indoline-pyrrolidine] derivatives.

Synthesis_Workflow Start Start Step1 Mix Isatin derivative, α-amino acid, and dipolarophile in a suitable solvent (e.g., ethanol). Start->Step1 Step2 Add catalyst (e.g., p-TSA) and reflux the mixture. Step1->Step2 Step3 Monitor reaction progress by TLC. Step2->Step3 Step4 Cool the reaction mixture and isolate the crude product (e.g., by filtration). Step3->Step4 Step5 Purify the crude product by column chromatography. Step4->Step5 Step6 Characterize the purified compound (NMR, IR, MS). Step5->Step6 End End Step6->End

Figure 2: General workflow for the synthesis of spiro[indoline-pyrrolidine] derivatives.

Materials:

  • Isatin or substituted isatin derivative

  • α-amino acid (e.g., sarcosine, L-proline)

  • Dipolarophile (e.g., dimethyl acetylenedicarboxylate, chalcones)

  • Solvent (e.g., ethanol, methanol, methylene dichloride)

  • Catalyst (e.g., p-toluenesulfonic acid)[10]

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the isatin derivative (1.0 mmol), α-amino acid (1.2 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the crude product by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified spiro[indoline-pyrrolidine] derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Spiro[indoline-pyrrolidine] derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the spiro[indoline-pyrrolidine] derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

In Vitro Antimicrobial Screening: The Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.

Materials:

  • Bacterial or fungal strain of interest

  • Nutrient agar or other suitable agar medium

  • Sterile petri dishes

  • Sterile cotton swabs

  • Spiro[indoline-pyrrolidine] derivative stock solution (in DMSO)

  • Positive control (standard antibiotic)

  • Negative control (DMSO)

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculate the solidified agar plates uniformly with the test microorganism using a sterile cotton swab.

  • Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50-100 µL) of the spiro[indoline-pyrrolidine] derivative solution at different concentrations into the wells.

  • Add the positive and negative controls to separate wells on the same plate.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The spiro[indoline-pyrrolidine] scaffold has unequivocally established its significance in the realm of medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives, particularly in the areas of cancer and infectious diseases, underscore its therapeutic potential. The synthetic accessibility of this scaffold, primarily through the elegant and efficient 1,3-dipolar cycloaddition reaction, further enhances its appeal for drug discovery programs.

Future research in this area should focus on several key aspects. A deeper understanding of the mechanisms of action, particularly for the antimicrobial, antiviral, and neuroprotective activities, is crucial for rational drug design. The exploration of novel substitutions and the synthesis of more diverse libraries of spiro[indoline-pyrrolidine] derivatives will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the application of computational tools, such as molecular docking and dynamics simulations, will continue to play a vital role in elucidating structure-activity relationships and guiding the design of next-generation therapeutic agents based on this remarkable scaffold. The continued investigation of spiro[indoline-pyrrolidine] derivatives holds immense promise for the development of innovative treatments for a wide range of human diseases.

References

  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. (n.d.). MDPI. [Link]

  • Therapeutic Potential of Spirooxindoles as Antiviral Agents. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (2023). ResearchGate. [Link]

  • Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. (2021). ResearchGate. [Link]

  • Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. (2022). PubMed Central (PMC). [Link]

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. (2021). PubMed Central (PMC). [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2023). MDPI. [Link]

  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. (2017). National Institutes of Health (NIH). [Link]

  • Spiro[pyrrolidine-2,2'-adamantanes]: Synthesis, Anti-Influenza Virus Activity and Conformational Properties. (2001). PubMed. [Link]

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. (2024). PubMed. [Link]

  • Investigation of spirooxindole‑pyrrolidine derivatives as acetylcholinesterase inhibitors using molecular docking/dynamics simulations, bioisosteric replacement, MEP, and ADME/Tox properties. (2022). ResearchGate. [Link]

  • Identifying Novel Spiro-Indenoquinoxaline-Pyrrolidine-Based Amyloid Beta Inhibitors in Alzheimer's Disease from In Silico to In Vitro. (2016). PubMed. [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2021). ResearchGate. [Link]

  • Spiro-oxindole compounds and their uses as therapeutic agents. (2006).
  • Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy. (2020). PubMed Central (PMC). [Link]

  • Synthesis and Anti-HIV-1 Activity Evaluation for Novel 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives. (2018). MDPI. [Link]

  • ChemInform Abstract: Synthesis and Anti-HIV-1 Activities of New Pyrimido[5,4-b]indoles.. (2010). ResearchGate. [https://www.researchgate.net/publication/226982998_ChemInform_Abstract_Synthesis_and_Anti-HIV-1_Activities_of_New_Pyrimido54-b]indoles]([Link])

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024). National Institutes of Health (NIH). [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • CDK2 and Cancer: Mechanisms and Opportunities. (n.d.). Grantome. [Link]

  • 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. (2020). ScienceDirect. [Link]

  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (2010). SciELO. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (2015). PubMed Central (PMC). [Link]

  • 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. (2017). ScienceDirect. [Link]

Sources

An In-depth Technical Guide to tert-Butyl Spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Spiro[indoline-pyrrolidine] Scaffold - A Privileged Motif in Medicinal Chemistry

The spiro[indoline-pyrrolidine] framework represents a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in numerous bioactive natural products and their potential as therapeutic agents.[1][2] This rigid, three-dimensional scaffold provides a unique conformational constraint that allows for precise spatial orientation of functional groups, making it an attractive starting point for the design of potent and selective ligands for various biological targets. The inherent rigidity of spirocyclic systems can also lead to a lower entropic penalty upon binding to a target protein, potentially enhancing binding affinity.

This technical guide focuses on a key building block within this class: tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate . The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers a stable yet readily cleavable handle, providing a versatile platform for the synthesis of a diverse library of analogs and derivatives. We will delve into the synthetic strategies for constructing this core, methods for its derivatization, and explore the landscape of its biologically active analogs.

The Strategic Importance of the N-Boc Protecting Group

The selection of the tert-butoxycarbonyl (Boc) group is a deliberate and strategic choice in the design of synthetic routes targeting spiro[indoline-pyrrolidine] libraries. Its prevalence stems from a combination of factors crucial for multi-step synthesis and diversification:

  • Robust Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments. This stability is paramount when performing chemical modifications on other parts of the spirocyclic scaffold.

  • Facile and Clean Cleavage: The Boc group can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This deprotection reaction is typically high-yielding and generates volatile byproducts (isobutylene and carbon dioxide), simplifying the purification of the resulting free amine.

  • Orthogonality: The differential stability of the Boc group compared to other common protecting groups (e.g., benzyl, Fmoc) allows for selective deprotection and sequential functionalization at different positions of the molecule, a cornerstone of modern medicinal chemistry.

Core Synthesis: Constructing the Spiro[indoline-2,3'-pyrrolidine] Framework

The construction of the spiro[indoline-pyrrolidine] core is most prominently achieved through [3+2] cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocycles.[3] This approach typically involves the reaction of an azomethine ylide with a dipolarophile.

1,3-Dipolar Cycloaddition: A Convergent and Versatile Strategy

The 1,3-dipolar cycloaddition reaction is a cornerstone in the synthesis of pyrrolidine-containing spirooxindoles.[4] This reaction involves the in-situ generation of an azomethine ylide, which then reacts with a suitable dipolarophile.

A common method for generating the required azomethine ylide involves the condensation of an α-amino acid with a carbonyl compound, followed by decarboxylation. For the synthesis of the this compound core, a strategy involving an N-Boc protected pyrrolidine-derived aldehyde or a related precursor that can form an azomethine ylide is often employed. This ylide then reacts with a methyleneindolinone, which acts as the dipolarophile, to form the desired spirocyclic system.

The reaction is often highly stereoselective, and the diastereoselectivity can be influenced by the choice of catalyst, solvent, and temperature.[4]

cluster_0 Azomethine Ylide Generation cluster_1 Dipolarophile cluster_2 Cycloaddition cluster_3 Product N-Boc-pyrrolidine_precursor N-Boc-pyrrolidine precursor Azomethine_ylide N-Boc protected Azomethine Ylide (1,3-Dipole) N-Boc-pyrrolidine_precursor->Azomethine_ylide [Heat or Catalyst] Transition_State Concerted [3+2] Transition State Azomethine_ylide->Transition_State Methyleneindolinone Methyleneindolinone Methyleneindolinone->Transition_State Spiro_Core tert-Butyl spiro[indoline-2,3'-pyrrolidine] -1'-carboxylate Transition_State->Spiro_Core caption General workflow for 1,3-dipolar cycloaddition.

General workflow for 1,3-dipolar cycloaddition.
Alternative Synthetic Routes

While 1,3-dipolar cycloaddition is a dominant strategy, other methods for the synthesis of spiro[indoline-pyrrolidine] derivatives have been reported, including:

  • Fe(II)-catalyzed Spirocyclization: This method involves a two-step sequence starting with the reaction of 2-arylindoles with α,β-unsaturated ketones, followed by an Fe(II)-catalyzed spirocyclization of the resulting oxime acetates.[1] This approach offers a broad substrate scope and good functional group tolerance.[1][5]

Derivatization Strategies: Exploring Chemical Space

The true utility of the this compound core lies in its potential for diversification. The key points for modification are the indoline ring, the pyrrolidine ring (after Boc deprotection), and potentially other positions on the pyrrolidine ring if appropriately functionalized precursors are used.

N-Deprotection and Functionalization of the Pyrrolidine Nitrogen

The removal of the Boc group unveils a secondary amine on the pyrrolidine ring, which serves as a versatile handle for a wide array of chemical transformations.

cluster_derivatization Derivatization Reactions Boc_Protected_Core tert-Butyl spiro[indoline-2,3'-pyrrolidine] -1'-carboxylate Deprotected_Core Spiro[indoline-2,3'-pyrrolidine] (free amine) Boc_Protected_Core->Deprotected_Core Acid (e.g., TFA, HCl) Alkylation Alkylation (R-X) Deprotected_Core->Alkylation Acylation Acylation (RCOCl) Deprotected_Core->Acylation Sulfonylation Sulfonylation (RSO2Cl) Deprotected_Core->Sulfonylation Reductive_Amination Reductive Amination (RCHO, NaBH(OAc)3) Deprotected_Core->Reductive_Amination caption Deprotection and subsequent derivatization.

Deprotection and subsequent derivatization.

Experimental Protocol: N-Boc Deprotection

  • Dissolution: Dissolve the this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 eq) or a solution of HCl in dioxane (e.g., 4 M) to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the amine salt. The free amine can be obtained by neutralization with a base (e.g., saturated aqueous NaHCO3 solution) and extraction with an organic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Modification of the Indoline Ring

The indoline portion of the scaffold can also be functionalized, typically through electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents on the aromatic ring. Common modifications include:

  • Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can serve as handles for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Nitration: Nitration followed by reduction provides an amino group that can be further derivatized.

  • Friedel-Crafts Acylation/Alkylation: Introduction of alkyl or acyl groups to the aromatic ring.

Biological Activity and Therapeutic Potential

Derivatives of the spiro[indoline-pyrrolidine] scaffold have shown promising activity in several therapeutic areas, highlighting the importance of this structural motif in drug discovery.

Anticancer Activity

A significant body of research has focused on the anticancer potential of spiro[indoline-pyrrolidine] derivatives.[6][7][8]

  • MDM2-p53 Interaction Inhibitors: A prominent application of this scaffold is in the development of inhibitors of the MDM2-p53 protein-protein interaction.[5][9] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. MDM2 is a negative regulator of p53, and its overexpression can lead to the inactivation of p53, promoting tumor growth. Spiro-oxindole derivatives have been designed to mimic the key interactions of p53 with MDM2, thereby disrupting this interaction and reactivating p53's tumor-suppressive functions.[10]

  • Kinase Inhibitors: The spirooxindole core has also been incorporated into molecules targeting various kinases involved in cancer cell signaling pathways.[11]

Derivative Class Target Reported Activity Reference
Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one analogsMDM2-p53Potent inhibition of the MDM2-p53 interaction, leading to p53 activation and tumor cell apoptosis.[9]
Dispiro[indoline-pyrrolidine-piperidine] dionesEGFR/VEGFR-2Multi-targeted inhibitory properties against key receptor tyrosine kinases.[7]
Pyrrolidinyl-spirooxindolesEGFR/CDK2Potent inhibition of EGFR and CDK2, leading to cell cycle arrest and apoptosis in breast cancer cells.[11]
5-HT6 Receptor Antagonists

The spiro[indoline-pyrrolidine] scaffold has also been explored for its potential as a ligand for central nervous system (CNS) targets. Specifically, derivatives have been identified as antagonists of the 5-hydroxytryptamine-6 (5-HT6) receptor.[12] The 5-HT6 receptor is primarily expressed in the brain and is a target for the development of drugs to treat cognitive disorders such as Alzheimer's disease.[13][14] Structure-activity relationship (SAR) studies have shown that modifications to both the indoline and pyrrolidine rings can significantly impact the affinity and selectivity for the 5-HT6 receptor.[12]

Conclusion

The this compound core is a valuable and versatile building block in medicinal chemistry. Its rigid three-dimensional structure, combined with the strategic placement of a readily functionalizable nitrogen atom, provides a powerful platform for the synthesis of diverse libraries of compounds. The demonstrated biological activity of its derivatives, particularly in the areas of oncology and neuroscience, underscores the importance of this scaffold in the ongoing quest for novel therapeutic agents. This guide provides a foundational understanding of the synthesis, derivatization, and therapeutic potential of this promising class of molecules, intended to empower researchers in their drug discovery endeavors.

References

  • Ghosh, R., Vitor, J.B., Mendes, E., Paulo, A., & Acharya, P.C. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(43), 27332–27343.
  • Bajkó, Z., Szabó, Z., Szél, V., Kállai, B., Vaskó, D., Börzsönyi, B., ... & Gyertyán, I. (2022). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 27(7), 2221.
  • Gradova, M. O., Rybakov, V. B., Boyarskaya, I. A., Kutyashev, I. B., & Uchuskin, M. G. (2022). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 18, 1236-1243.
  • Vassilev, L. T., Vu, B. T., Graves, B., Carvajal, D., Podlaski, F., Filipovic, Z., ... & Liu, E. A. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848.
  • Marti, C., & Carreira, E. M. (2003). Construction of Spiro[pyrrolidine‐3, 3′‐oxindoles]—Recent Applications to the Synthesis of Oxindole Alkaloids. European Journal of Organic Chemistry, 2003(12), 2209-2219.
  • Ding, K., Lu, Y., Nikolovska-Coleska, Z., Qiu, S., Wang, G., Stuckey, J., ... & Wang, S. (2006). Structure-based design of spiro-oxindoles as a new class of small-molecule inhibitors of the MDM2-p53 interaction. Journal of medicinal chemistry, 49(12), 3432-3435.
  • Singh, M., Hazra, A., Bharitkar, Y. P., Kalia, R., Sahoo, A., Saha, S., ... & Mondal, N. B. (2018). Synthesis of diversely substituted bis-pyrrolizidino/thiopyrrolizidino oxindolo/acenaphthyleno curcuminoids: via sequential azomethine ylide cycloaddition. RSC advances, 8(34), 18938-18951.
  • Asif, M., Azaz, T., Tiwari, B., & Nasibullah, M. (2023).
  • Zhang, W. H., Chen, S., Liu, X. L., Feng, T. T., De Yang, W., & Zhou, Y. (2019). Design, synthesis and evaluation of structurally diverse chrysin-chromene-spirooxindole hybrids as anticancer agents. Bioorganic & medicinal chemistry, 27(22), 115109.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., & Al-Agamy, M. H. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific reports, 12(1), 13208.
  • Huisgen, R. (1963). 1, 3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Gałęzowski, M., Staszewska-Krajewska, O., Wróbel, D., Wielińska, J., Cieślik, P., Kucwaj-Brysz, K., ... & Bojarski, A. J. (2023). 5-HT6 receptor antagonists. Design, synthesis, and structure-activity relationship of substituted 2-(1-methyl-4-piperazinyl) pyridines. Bioorganic & Medicinal Chemistry Letters, 93, 129497.
  • Islam, M. S., Ghawas, H. M., El-Senduny, F. F., Al-Majid, A. M., Elshaier, Y. A. M. M., Badria, F. A., & Barakat, A. (2019). Synthesis of new thiazolo-pyrrolidine–(spirooxindole) tethered to 3-acylindole as anticancer agents. Bioorganic chemistry, 82, 423-430.
  • Popowicz, G. M., Czarna, A., Rothweiler, U., Szwagierczak, A., Krajewski, M., Weber, L., & Holak, T. A. (2007). A novel rational approach for the design of p53-MDM2 interaction inhibitors. Journal of medicinal chemistry, 50(15), 3589-3593.
  • Abdel-Gawad, H., Al-Warhi, T., Amer, M. S., Al-Sanea, M. M., Al-Ghamdi, S. S., & El-Gamal, M. I. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1368925.
  • Gradova, M. O., Rybakov, V. B., Boyarskaya, I. A., Kutyashev, I. B., & Uchuskin, M. G. (2022). An Fe (II)-catalyzed synthesis of spiro [indoline-3, 2′-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 18(1), 1236-1243.
  • Wesołowska, A. (2008). 5-HT6 receptor antagonists as cognitive enhancing agents in schizophrenia. Pharmacological Reports, 60(5), 626.
  • Jeba Reeda, V. S., Bena Jothy, V., Asif, M., Nasibullah, M., Alharbi, N. S., Abbas, G., & Muthu, S. (2023). Synthesis, solvent polarity (polar and nonpolar), structural and electronic properties with diverse solvents and biological studies of (E)-3-((3-chloro-4-fluorophenyl) imino) indolin-2-one. Journal of Molecular Liquids, 380, 121709.
  • Dhokne, P., Sakla, A. P., & Shankaraiah, N. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European journal of medicinal chemistry, 216, 113334.

Sources

In Vitro Anticancer Activity of Spiro[indoline-pyrrolidine] Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Spiro[indoline-pyrrolidine] Scaffold - A Privileged Structure in Oncology Research

The intricate architecture of spiro[indoline-pyrrolidine] compounds, characterized by a unique spirocyclic fusion at the C3 position of an oxindole core, has positioned this heterocyclic system as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is not a mere synthetic curiosity but is found in a variety of natural alkaloids with potent biological activities.[2] For researchers, scientists, and drug development professionals, this class of molecules represents a promising frontier in the quest for novel anticancer therapeutics. Their demonstrated ability to induce apoptosis and modulate critical oncogenic pathways, coupled with a high degree of synthetic tractability, makes them a compelling subject of in-depth study.[3][4]

This technical guide is designed to provide a comprehensive overview of the methodologies used to evaluate the in vitro anticancer activity of spiro[indoline-pyrrolidine] compounds. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offers insights into data interpretation, and provides a framework for the logical progression of in vitro studies. Our goal is to equip researchers with the knowledge to not only execute these assays with technical proficiency but also to design robust, self-validating experiments that generate high-quality, reproducible data.

Chapter 1: Synthesis of Spiro[indoline-pyrrolidine] Derivatives - The Gateway to Novel Anticancer Agents

The primary and most efficient method for synthesizing the spiro[indoline-pyrrolidine] core is the [3+2] cycloaddition reaction.[2] This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative with an α-amino acid (such as sarcosine or proline), which then reacts with a dipolarophile.[5] The versatility of this multicomponent reaction allows for the creation of a diverse library of compounds by varying the substituents on the isatin, the amino acid, and the dipolarophile.[6]

Generalized Protocol for 1,3-Dipolar Cycloaddition

The following protocol outlines a typical procedure for the synthesis of spiro[indoline-pyrrolidine] derivatives. It is important to note that reaction conditions, such as solvent and temperature, may require optimization depending on the specific reactants used.

Materials:

  • Substituted isatin

  • α-amino acid (e.g., L-proline, sarcosine)

  • Dipolarophile (e.g., an electron-deficient alkene or alkyne)

  • Solvent (e.g., methanol, ethanol, methylene dichloride)[6][7]

  • Lewis acid catalyst (optional, e.g., boron trifluoride etherate)[5]

Procedure:

  • A mixture of the substituted isatin (1.0 mmol) and the α-amino acid (1.0 mmol) is dissolved in the chosen solvent (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • If a catalyst is used, it is added to the solution at this stage.[5]

  • The mixture is stirred at room temperature or refluxed for a specified time (typically 1-12 hours) to facilitate the formation of the azomethine ylide intermediate. The progress of this initial reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the formation of the intermediate is confirmed, the dipolarophile (1.0-2.6 mmol) is added to the reaction mixture.[5]

  • The reaction is then stirred at room temperature or refluxed until completion, as monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified using column chromatography on silica gel to yield the desired spiro[indoline-pyrrolidine] compound.

Causality of Experimental Choices:

  • The choice of solvent can significantly influence the reaction yield and stereoselectivity. Protic solvents like methanol and ethanol are commonly used and can facilitate the reaction.[6]

  • The use of a Lewis acid catalyst can enhance the rate of azomethine ylide formation.[5]

  • The reaction temperature is a critical parameter that needs to be optimized for each specific set of reactants to ensure efficient cycloaddition while minimizing side reactions.

Chapter 2: Evaluating Cytotoxicity - The First Step in Anticancer Screening

The initial assessment of a compound's anticancer potential involves evaluating its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

The MTT Assay: A Quantitative Measure of Cell Viability

The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol for the MTT Assay

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, MDA-MB-231, HeLa)[3][8]

  • Complete cell culture medium

  • Spiro[indoline-pyrrolidine] compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of the spiro[indoline-pyrrolidine] compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) should be included.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve. A lower IC50 value indicates higher cytotoxic activity.

Sample Data Presentation

The results of the MTT assay should be summarized in a clear and concise table for easy comparison of the cytotoxic activities of different compounds.

CompoundCell LineIC50 (µM) after 48hSelectivity Index (SI)*Reference
Compound 5gMCF-72.8>14[3]
Compound 5lMCF-73.4>13[3]
Compound 5oMDA-MB-2314.32>10[3]
Compound 1HeLa70 µg/mL>3 (vs. Vero)[8]
Compound 4HeLa< 20 µg/mL-[8]
Compound 2jCT26~50 µg/mL (24h)-[9]

*Selectivity Index (SI) is often calculated as the IC50 in a non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Chapter 3: Unraveling the Mechanism of Action - Apoptosis and Cell Cycle Analysis

Once a compound has demonstrated significant cytotoxicity, the next logical step is to investigate its mechanism of action. For many spiro[indoline-pyrrolidine] compounds, the primary mechanism is the induction of apoptosis.

Detecting Apoptosis with Annexin V-FITC/Propidium Iodide Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10] In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.

Detailed Protocol for Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the spiro[indoline-pyrrolidine] compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation: The flow cytometry data will generate a quadrant plot that distinguishes four cell populations:

  • Lower-left quadrant (Annexin V- / PI-): Live cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants after treatment with the compound indicates the induction of apoptosis. For instance, treatment of MCF-7 cells with a specific spirooxindole compound resulted in a significant increase in the total apoptotic cell population to 31.9% (21.87% early and 10.15% late apoptosis) compared to the untreated control (1.98%).[3]

Cell Cycle Analysis using Propidium Iodide Staining

Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle analysis using PI staining and flow cytometry can determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Detailed Protocol for Cell Cycle Analysis

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation: The flow cytometer will generate a histogram of DNA content. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is then quantified. An accumulation of cells in a particular phase after treatment suggests that the compound induces cell cycle arrest at that checkpoint. For example, a spiro compound was shown to arrest the cell cycle in MCF-7 cells at the G0/G1 phase.[11]

Chapter 4: Probing the Molecular Mechanisms - Western Blot Analysis

To further elucidate the apoptotic pathway induced by spiro[indoline-pyrrolidine] compounds, Western blot analysis can be used to examine the expression levels of key apoptosis-related proteins.

Key Apoptotic Markers for Western Blotting
  • Bcl-2 family proteins: The Bcl-2 family includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) proteins. A decrease in the Bcl-2/Bax ratio is a hallmark of apoptosis.[12]

  • Caspases: Caspases are a family of proteases that execute the apoptotic program. The cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) are key events in apoptosis.[13]

  • PARP (Poly(ADP-ribose) polymerase): PARP is a DNA repair enzyme that is cleaved by activated caspase-3 during apoptosis. The detection of cleaved PARP is a reliable indicator of apoptosis.

Detailed Protocol for Western Blot Analysis

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Data Interpretation: The band intensities for the target proteins are quantified and normalized to the loading control. A decrease in the expression of anti-apoptotic proteins (Bcl-2) and an increase in the expression of pro-apoptotic proteins (Bax, cleaved caspase-3, cleaved PARP) in treated cells compared to the control confirms the induction of apoptosis.[14][15][16]

Chapter 5: The p53-MDM2 Pathway - A Key Target of Spiro[indoline-pyrrolidine] Compounds

A significant number of spiro[indoline-pyrrolidine] compounds exert their anticancer effects by targeting the p53-MDM2 protein-protein interaction.[17]

The Role of p53 and MDM2 in Cancer

The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair.[17] Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[18] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressive functions.[17]

Spiro[indoline-pyrrolidine]s as p53-MDM2 Inhibitors

Spiro[indoline-pyrrolidine] compounds can bind to the p53-binding pocket of MDM2, thereby inhibiting the p53-MDM2 interaction. This leads to the stabilization and activation of p53, which in turn transcriptionally activates its downstream target genes, such as p21 (a cell cycle inhibitor) and PUMA and Bax (pro-apoptotic proteins), ultimately leading to cell cycle arrest and apoptosis.[19]

Chapter 6: Visualizing the Workflows and Pathways

Experimental Workflow for In Vitro Anticancer Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Mechanism of Action Studies cluster_3 Molecular Pathway Analysis synthesis 1,3-Dipolar Cycloaddition characterization NMR, HRMS synthesis->characterization mtt MTT Assay (Cytotoxicity) characterization->mtt ic50 IC50 Determination mtt->ic50 apoptosis Annexin V/PI Staining (Flow Cytometry) ic50->apoptosis cell_cycle Propidium Iodide Staining (Flow Cytometry) ic50->cell_cycle western_blot Western Blot (Bcl-2, Bax, Caspase-3, PARP) apoptosis->western_blot

Caption: A streamlined workflow for the in vitro evaluation of spiro[indoline-pyrrolidine] compounds.

The p53-MDM2 Apoptotic Pathway

G cluster_0 Spiro[indoline-pyrrolidine] Compound Action cluster_1 p53 Regulation cluster_2 Apoptotic Cascade spiro_compound Spiro[indoline-pyrrolidine] Compound mdm2 MDM2 spiro_compound->mdm2 Inhibits p53 p53 mdm2->p53 Binds and Ubiquitinates p53_degradation p53 Degradation mdm2->p53_degradation p53->p53_degradation bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The inhibitory effect of spiro[indoline-pyrrolidine] compounds on the p53-MDM2 pathway, leading to apoptosis.

Conclusion: A Promising Avenue for Cancer Therapy

The spiro[indoline-pyrrolidine] scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The in vitro methodologies detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds. By systematically assessing their cytotoxicity, elucidating their mechanisms of action, and identifying their molecular targets, researchers can effectively advance the most promising candidates through the drug discovery pipeline. The continued exploration of this remarkable class of molecules holds significant promise for the development of next-generation cancer therapies.

References

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers. Available at: [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. National Institutes of Health. Available at: [Link]

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. National Institutes of Health. Available at: [Link]

  • Analysis of radiation-induced apoptosis in human lymphocytes: flow cytometry using Annexin V and propidium iodide versus the neutral comet assay. PubMed. Available at: [Link]

  • Western blot analysis of Bax and Bcl-2 (A) and caspase-3 protein (B) expression. ResearchGate. Available at: [Link]

  • 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. ScienceDirect. Available at: [Link]

  • A schematic of the p53-mediated apoptotic pathways in a mammalian cell. ResearchGate. Available at: [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. National Institutes of Health. Available at: [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. Available at: [Link]

  • Increased caspase-3 and altered expression of apoptosis-associated proteins, Bcl-2 and Bax in lichen planus. PubMed. Available at: [Link]

  • 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. ScienceDirect. Available at: [Link]

  • Comparison of cell viability results in vitro from the MTT assay. ResearchGate. Available at: [Link]

  • The MDM2-p53 pathway revisited. National Institutes of Health. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. ScienceDirect. Available at: [Link]

  • The p53-MDM2 network: from oscillations to apoptosis. arXiv.org. Available at: [Link]

  • Flow cytometry Annexin V/Propidium Iodide (PI) analysis shows increased apoptosis of MCF-7 cells treated with A. flavus extract. ResearchGate. Available at: [Link]

  • A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. Royal Society of Chemistry. Available at: [Link]

  • Effect of compound 9 on the levels of apoptosis-associated molecules in MDA-MB-231 cells. (A) Levels of BAX, BCL-2, and Cleaved Caspase-3 in 9-incubated MDA-MB-231 cells were examined using Western blotting. (B) Quantitative analysis of the protein levels indicated above. ResearchGate. Available at: [Link]

  • Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. Available at: [Link]

  • The MDM2-p53 pathway revisited. ResearchGate. Available at: [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. Available at: [Link]

  • Western blot analysis for Bcl‐2 (a), Bax (b), pro‐caspase 3 (c), and cleaved caspase 3 (d) in each group on HT‐29 cells. ResearchGate. Available at: [Link]

  • MDM2: RING Finger Protein and Regulator of p53. National Institutes of Health. Available at: [Link]

  • Dynamic changes of the anti- and pro-apoptotic proteins Bcl-w, Bcl-2, and Bax with Smac/Diablo mitochondrial release after photothrombotic ring stroke in rats. PubMed. Available at: [Link]

  • Analysis Of Apoptosis By Annexin-PI Flow Cytometry. YouTube. Available at: [Link]

  • Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. MDPI. Available at: [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. Available at: [Link]

Sources

The Spiro[indoline-pyrrolidine] Scaffold: A Promising Frontier in Antimycobacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many conventional therapies obsolete, creating an urgent need for novel antimycobacterial agents with unique mechanisms of action.[1][2] In this context, the spiro[indoline-pyrrolidine] scaffold has garnered significant attention as a privileged heterocyclic framework in medicinal chemistry.[3][4] Its inherent three-dimensionality and structural rigidity, coupled with the diverse biological activities of the oxindole nucleus, make it a compelling starting point for the design of new therapeutic agents.[3][5] This guide provides a comprehensive overview of the synthesis, antimycobacterial properties, and mechanism of action of spiro[indoline-pyrrolidine] derivatives, offering field-proven insights for professionals in drug discovery and development.

The Chemistry of Innovation: Synthesizing the Spiro[indoline-pyrrolidine] Core

The primary route to constructing the spiro[indoline-pyrrolidine] scaffold is the versatile and highly efficient 1,3-dipolar cycloaddition reaction.[5] This one-pot, three-component reaction offers a straightforward and atom-economical approach to generating a diverse library of spiro compounds with high stereoselectivity.

The reaction typically involves an isatin derivative, an α-amino acid (such as L-proline or sarcosine), and a dipolarophile. The in-situ generation of an azomethine ylide from the condensation of the isatin and the amino acid is the key intermediate. This ylide then undergoes a [3+2] cycloaddition with the dipolarophile to yield the desired spiro[indoline-pyrrolidine] product. The choice of reactants allows for extensive structural diversification, enabling a thorough exploration of the structure-activity relationship (SAR).

Isatin Isatin Derivative AzomethineYlide In-situ generation of Azomethine Ylide Isatin->AzomethineYlide AminoAcid α-Amino Acid (e.g., L-Proline, Sarcosine) AminoAcid->AzomethineYlide Dipolarophile Dipolarophile (e.g., β-nitrostyrene) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Solvent Solvent (e.g., Methanol, Ethanol) Solvent->AzomethineYlide Heat Heat (Reflux) Heat->AzomethineYlide AzomethineYlide->Cycloaddition Reacts with SpiroProduct Spiro[indoline-pyrrolidine] Product Cycloaddition->SpiroProduct

Figure 1: General workflow for the synthesis of spiro[indoline-pyrrolidine] scaffolds.

Exemplary Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of spiro[indoline-pyrrolidine] derivatives via a three-component 1,3-dipolar cycloaddition reaction.

Materials:

  • Substituted isatin (1.0 mmol)

  • L-proline or sarcosine (1.0 mmol)

  • Substituted β-nitrostyrene (dipolarophile) (1.0 mmol)

  • Methanol or ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add the substituted isatin, the α-amino acid, and the dipolarophile in equimolar amounts.

  • Add the solvent (e.g., methanol or ethanol).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to a full day depending on the specific reactants.

  • Upon completion, the product often precipitates out of the solution. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • The structure of the purified compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Antimycobacterial Activity: A Spectrum of Potency

A growing body of evidence highlights the significant in vitro antimycobacterial activity of spiro[indoline-pyrrolidine] derivatives against the virulent M. tuberculosis H37Rv strain, as well as some drug-resistant clinical isolates.[1] The potency of these compounds is highly dependent on the nature and position of substituents on both the indoline and pyrrolidine rings.

Compound IDSubstituentsMIC (µg/mL) vs. Mtb H37RvReference
Compound A 5-fluoro (indoline)0.39[6]
Compound B 5-chloro (indoline)1.56[1]
Compound C 4-nitro (phenyl on pyrrolidine)3.125[7]
Compound D Unsubstituted>50[1]
Isoniazid -0.05[1]
Ethambutol -1.56[7]

This table is a representative summary; MIC values can vary between studies based on assay conditions.

Unraveling the Mechanism of Action: Targeting the Mycobacterial Cell Wall

A key aspect of developing new antimycobacterial drugs is the identification of their molecular targets. For spiro[indoline-pyrrolidine] scaffolds, research points towards at least two potential mechanisms of action that disrupt the integrity of the mycobacterium.

Inhibition of MmpL3

The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acid synthesis, across the inner membrane of M. tuberculosis.[8] Mycolic acids are fundamental components of the unique and highly impermeable mycobacterial cell wall. Inhibition of MmpL3 disrupts this crucial pathway, leading to a bactericidal effect.[9] Several classes of spiro compounds have been identified as potent inhibitors of MmpL3, making it a highly probable target for the antimycobacterial activity of the spiro[indoline-pyrrolidine] scaffold.[8][9]

cluster_0 Cytoplasm TMM Trehalose Monomycolate (TMM) (Mycolic Acid Precursor) MmpL3 MmpL3 Transporter Protein TMM->MmpL3 Translocation MycolicAcid Mycolic Acid Synthesis MmpL3->MycolicAcid TMM transport Inhibition Inhibition MmpL3->Inhibition InnerMembrane Inner Membrane Periplasm Periplasm CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall SpiroCompound Spiro[indoline-pyrrolidine] Compound SpiroCompound->MmpL3 Inhibition->MmpL3 Blocks

Figure 2: Proposed mechanism of action via inhibition of the MmpL3 transporter.

Targeting CYP121

Another identified target is CYP121, a cytochrome P450 enzyme that is essential for the viability of M. tuberculosis.[10] While its exact physiological role is still under investigation, its essentiality makes it an attractive target for novel drug development. Certain spirooxindole-based fragments have been shown to bind to CYP121, indicating that this enzyme could be another avenue through which these compounds exert their antimycobacterial effects.[10]

Structure-Activity Relationship (SAR): Decoding the Pharmacophore

The extensive libraries of spiro[indoline-pyrrolidine] derivatives synthesized have allowed for a preliminary understanding of the structure-activity relationships governing their antimycobacterial potency.

  • Substituents on the Indoline Ring: The presence of electron-withdrawing groups, particularly halogens like fluorine and chlorine at the C5 position of the indoline ring, has been consistently associated with enhanced antimycobacterial activity.[1] This suggests that these substitutions may improve the binding affinity to the molecular target or alter the pharmacokinetic properties of the compounds.

  • The Phenyl Ring on the Pyrrolidine Moiety: The substitution pattern on the phenyl ring attached to the pyrrolidine core also plays a significant role. Electron-withdrawing groups in this position can contribute to increased activity.

  • Stereochemistry: The 1,3-dipolar cycloaddition reaction can generate multiple stereoisomers. The relative stereochemistry of the chiral centers in the pyrrolidine ring is crucial for biological activity, highlighting the importance of stereoselective synthesis.

In Vitro Evaluation: The Microplate Alamar Blue Assay (MABA)

A reliable and high-throughput method for determining the in vitro antimycobacterial activity of novel compounds is the Microplate Alamar Blue Assay (MABA).[11][12] This colorimetric assay utilizes the redox indicator Alamar Blue to measure the metabolic activity of bacteria.

MABA Protocol

Materials:

  • 96-well microplates

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Tween 80 (10%)

Procedure:

  • Compound Preparation: Serially dilute the test compounds in the 96-well plates using the supplemented Middlebrook 7H9 broth. The final concentration of DMSO should be kept low (typically ≤1%) to avoid toxicity to the bacteria.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubation: Seal the plates and incubate at 37 °C for 5-7 days.[13]

  • Addition of Alamar Blue: After the initial incubation, add a freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 to each well.[13][14]

  • Second Incubation: Re-incubate the plates at 37 °C for 24 hours.[13][14]

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[15] The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[11]

Cytotoxicity and Selectivity: A Critical Step Towards Drugability

For any potential therapeutic agent, it is crucial to assess its toxicity towards mammalian cells to ensure a suitable therapeutic window. The cytotoxicity of spiro[indoline-pyrrolidine] derivatives is typically evaluated using assays such as the MTT assay on various mammalian cell lines, including normal fibroblast lines (e.g., NIH-3T3) and peripheral blood mononuclear cells (PBMCs).[16][17]

The Selectivity Index (SI) is a critical parameter calculated to determine the compound's specificity for the pathogen over host cells. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the MIC against M. tuberculosis.

SI = CC50 / MIC

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to host cells, suggesting a lower potential for side effects.[18]

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro data is essential for initial screening, in vivo studies are necessary to evaluate the efficacy of a compound in a living organism. Promising spiro analogues have been tested in mouse models of tuberculosis.[9] In these studies, the compounds were administered to infected mice, and the bacterial load in the lungs and other organs was measured. Some spiro compounds have demonstrated the ability to significantly reduce the bacterial burden, providing crucial proof-of-concept for their therapeutic potential.[9]

Conclusion and Future Directions

The spiro[indoline-pyrrolidine] scaffold represents a highly promising and versatile platform for the development of novel antimycobacterial agents. The straightforward and efficient synthesis, coupled with the potent in vitro and emerging in vivo activity, underscores the potential of this compound class to address the pressing challenge of drug-resistant tuberculosis.

Future research in this area should focus on:

  • Elucidation of the precise mechanism of action: While MmpL3 and CYP121 are promising targets, further validation and exploration of other potential targets are necessary.

  • Optimization of the scaffold: A more systematic exploration of the structure-activity relationship is needed to design next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In-depth preclinical evaluation: More extensive in vivo studies, including pharmacokinetic and pharmacodynamic profiling, are required to identify lead candidates for clinical development.

The continued investigation of spiro[indoline-pyrrolidine] derivatives holds the promise of delivering a new class of effective and safe drugs in the global fight against tuberculosis.

References

  • Arumugam, N., Almansour, A. I., Kumar, R. S., Alaqeel, S. I., Siva Krishna, V., & Sriram, D. (2020). Anti-tubercular activity of novel class of spiropyrrolidine tethered indenoquinoxaline heterocyclic hybrids. Bioorganic Chemistry, 99, 103799.
  • Gao, C., et al. (2020). Structural Basis for the Inhibition of Mycobacterial MmpL3 by NITD-349 and SPIRO. iScience, 23(6), 101220.
  • Zavala, J. G. G., et al. (2022). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Chemistry, 7(1), 18.
  • Remuinan, M. J., et al. (2013). Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] Analogues With Bactericidal Efficacy Against Mycobacterium Tuberculosis Targeting MmpL3. PLoS ONE, 8(4), e60933.
  • Karthikeyan, C., et al. (2023). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 13(33), 23154-23170.
  • Borbély, A., et al. (2022). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 27(7), 2221.
  • Patel, P. R., et al. (2023). Synthesis of Spiro-Pyrrolizine and Pyrrolidine derivative of Tryptanthrin and Evaluation of Their anti-bacterial, anti- fungal and anti-mycobacterial activities. European Chemical Bulletin, 12(10), 10646-10668.
  • Hudson, S. A., et al. (2016). Spirooxindoles as novel 3D-fragment scaffolds: Synthesis and screening against CYP121 from M. tuberculosis. Bioorganic & Medicinal Chemistry Letters, 26(15), 3681-3685.
  • Kini, S. G., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Molecules, 25(9), 2216.
  • Al-Ghorbani, M., et al. (2023). Novel Functionalized Spiro[Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 28(8), 3465.
  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009.
  • Natarajan, A., et al. (2024). Activity against Mycobacterium tuberculosis of a new class of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles. RSC Advances, 14(18), 12693-12702.
  • de Oliveira, C. S., et al. (2019). New indole and indazole derivatives as potential antimycobacterial agents. Medicinal Chemistry Research, 28(8), 1268-1277.
  • Martin, A., et al. (2012). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology, 50(6), 2128-2130.
  • Natarajan, A., et al. (2024). Activity against Mycobacterium tuberculosis of a new class of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles. RSC Advances, 14(18), 12693-12702. Available at: [Link]

  • Kini, S. G., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2- a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Molecules, 25(9), 2216.
  • Rajesh, S. M., et al. (2011). Antimycobacterial activity of spirooxindolo-pyrrolidine, pyrrolizine and pyrrolothiazole hybrids obtained by a three-component regio- and stereoselective 1,3-dipolar cycloaddition. Bioorganic & Medicinal Chemistry Letters, 21(22), 6773-6776.
  • Baddepuri, S., et al. (2023). An Ultrasound‐Assisted Green Synthesis of 1,3‐Diphenyl Pyrazole‐Based Spirooxindolo‐1,2,4‐Oxadiazoles: Their In Vitro Anti‐Tubercular Activity and In Silico Molecular Dynamics. ChemistrySelect, 8(41), e202302633.
  • Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362-366.
  • Krasavin, M., et al. (2022). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 18, 1264-1272.
  • Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362-366.
  • Remuinan, M. J., et al. (2013). Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] Analogues With Bactericidal Efficacy Against Mycobacterium Tuberculosis Targeting MmpL3. PLoS ONE, 8(4), e60933.

Sources

Methodological & Application

Application Notes and Protocols: Fe(II)-Catalyzed Synthesis of Spiro[indoline-pyrrolidine] Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Spiro[indoline-pyrrolidine] Scaffolds

The spiro[indoline-pyrrolidine] core is a privileged structural motif frequently encountered in natural products and synthetic bioactive molecules.[1][2][3] This unique three-dimensional architecture, featuring a spirocyclic fusion at the C3 position of an indoline ring, has garnered significant interest in medicinal chemistry.[4] Notable natural products like coerulescine, horsfiline, and elacomine incorporate this scaffold.[1][5] Molecules containing this framework exhibit a wide array of pharmacological activities, including potent antitumor effects, antimycobacterial properties, and modulation of immune responses.[1][5] Consequently, the development of efficient and versatile synthetic routes to access these complex structures is a primary objective for researchers in drug discovery and organic synthesis.[6][7][8]

Iron catalysis represents a compelling strategy in modern organic synthesis due to iron's low cost, low toxicity, and rich redox chemistry.[9] This guide details an efficient Fe(II)-catalyzed approach for the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. The methodology is distinguished by its operational simplicity, broad substrate scope, and good functional group tolerance, making it a valuable tool for the construction of diverse molecular libraries for biological screening.[1][5][2][3][10]

Mechanistic Rationale: The Role of Fe(II) in Radical-Mediated Spirocyclization

The core of this synthetic strategy is an Fe(II)-catalyzed intramolecular spirocyclization of β-3-indolyl ketone oxime acetates. The reaction proceeds through a proposed single-electron transfer (SET) mechanism, highlighting the unique reactivity of Fe(II) species.[1] Understanding this mechanism is crucial for optimizing reaction conditions and predicting substrate compatibility.

The catalytic cycle is initiated by the Fe(II)-mediated reductive cleavage of the weak N–O bond in the oxime acetate precursor.[5][10] This single-electron transfer from Fe(II) to the oxime acetate generates an Fe(III) species and a key iminyl radical intermediate. This radical generation is the pivotal step, setting the stage for the subsequent cyclization.

The generated iminyl radical undergoes a regioselective 5-exo-trig cyclization, attacking the electron-rich C3 position of the indole ring.[10] This intramolecular cyclization forges the spirocyclic core and transfers the radical to the indole nitrogen, leading to a carbon-centered radical intermediate. The final step involves a single-electron oxidation of this radical by the Fe(III) species, which regenerates the catalytically active Fe(II) and forms the desired spiro[indoline-pyrrolidine] product.[10]

Fe(II) Catalytic Cycle Start Oxime Acetate Substrate IminylRadical Iminyl Radical Intermediate Start->IminylRadical Reductive N-O Bond Cleavage FeII Fe(II) FeIII Fe(III) FeII->FeIII SET FeIII->FeII SET (Regeneration) CyclizedRadical Carbon-Centered Radical IminylRadical->CyclizedRadical 5-exo-trig Cyclization Product Spiro[indoline-pyrrolidine] Product CyclizedRadical->Product Oxidation

Caption: Proposed catalytic cycle for the Fe(II)-catalyzed spirocyclization.

Experimental Workflow and Protocols

The synthesis is a two-step sequence, starting from commercially available 2-arylindoles and α,β-unsaturated ketones.[1][5] The first step involves the synthesis of the β-3-indolyl ketone intermediate, which is then converted to the corresponding oxime acetate. The second, and key, step is the Fe(II)-catalyzed spirocyclization.

Caption: Overall experimental workflow for the synthesis.

Protocol 1: Synthesis of β-3-Indolyl Ketone Oxime Acetate (Precursor)

This protocol outlines the synthesis of the key substrate for the spirocyclization reaction. The procedure involves a two-part telescopic synthesis from the corresponding β-3-indolyl ketone.

Materials & Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Nitrogen/Argon inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • β-3-Indolyl ketone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.5 equiv)

  • Pyridine (solvent)

  • Acetic anhydride (2.0 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Oxime Formation:

    • To a solution of the β-3-indolyl ketone (1.0 equiv) in pyridine, add hydroxylamine hydrochloride (1.5 equiv).

    • Heat the reaction mixture to 80 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature.

  • Acetylation (Telescopic Protocol):

    • Cool the reaction mixture from the previous step to 0 °C using an ice bath.

    • Slowly add acetic anhydride (2.0 equiv) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Isolation:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude oxime acetate can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Fe(II)-Catalyzed Spirocyclization

This is the core protocol for constructing the spiro[indoline-pyrrolidine] scaffold.

Materials & Equipment:

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stir bar

  • Nitrogen/Argon atmosphere setup

  • Syringes for solvent and reagent transfer

  • β-3-Indolyl ketone oxime acetate (1.0 equiv)

  • Iron(II) chloride (FeCl₂) (10-20 mol%)

  • Acetonitrile (anhydrous, degassed)

  • Deionized water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the β-3-indolyl ketone oxime acetate (1.0 equiv) and iron(II) chloride (FeCl₂, 0.1-0.2 equiv).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Reaction Execution:

    • Add anhydrous, degassed acetonitrile via syringe.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent typically a mixture of hexane and ethyl acetate) to afford the desired spiro[indoline-pyrrolidine] derivative. The product is often obtained as a mixture of diastereomers.[1][5][10]

Substrate Scope and Performance

The Fe(II)-catalyzed spirocyclization exhibits a broad substrate scope with good functional group tolerance.[1][5][10] Both electron-donating and electron-withdrawing substituents on the aromatic rings of the indole and ketone moieties are generally well-tolerated, leading to good to high yields.[10]

EntryIndole Substituent (R¹)Ketone Aryl Substituent (R²)Yield (%)Diastereomeric Ratio (dr)
1HPhenyl701:10
25-MePhenyl751:10
35-ClPhenyl681:9
4H4-Me-Ph781:10
5H4-Cl-Ph651:9
6H2-Thienyl621:8

Data synthesized from literature reports for illustrative purposes.[1][10]

Limitations and Considerations:

  • Steric Hindrance: Substrates with significant steric bulk near the reacting centers may lead to diminished yields.[5]

  • Acid-Sensitive Groups: The protocol may not be compatible with substrates bearing highly acid-sensitive functional groups.[1]

  • Scaling Up: A decrease in yield has been observed when scaling up the reaction, which may require further optimization of reaction conditions.[1][5][10]

  • Diastereoselectivity: The reaction generally proceeds with good diastereoselectivity, but the ratio can be influenced by the specific substrate.[1][10]

Conclusion

The Fe(II)-catalyzed spirocyclization of β-3-indolyl ketone oxime acetates provides an efficient and practical method for the synthesis of medicinally relevant spiro[indoline-pyrrolidine] derivatives.[5][10] The use of an inexpensive and benign iron catalyst, coupled with mild reaction conditions and broad substrate applicability, makes this a highly attractive strategy for both academic research and industrial drug development.[1][10] The versatility of this protocol allows for the generation of diverse compound libraries, facilitating the exploration of this important chemical space for novel therapeutic agents.

References

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - MDPI . MDPI. Available at: [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives . Europe PMC. Available at: [Link]

  • (PDF) An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives . ResearchGate. Available at: [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - Frontiers . Frontiers. Available at: [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances . Royal Society of Chemistry. Available at: [Link]

  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis - MDPI . MDPI. Available at: [Link]

  • Iron-Catalyzed Synthesis of Oxindoles: Application to the Preparation of Pyrroloindolines - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions - MDPI . MDPI. Available at: [Link]

  • Catalytic asymmetric synthesis of spirooxindoles: recent developments - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

Sources

Gold(I)-Catalyzed Synthesis of Spiro[indoline-pyrrolidine] Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spiro[indoline-pyrrolidines] in Medicinal Chemistry

The spiro[indoline-pyrrolidine] scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic molecules with significant therapeutic potential. These three-dimensional structures have garnered considerable attention in drug discovery due to their diverse pharmacological activities, including potent antitumor, antimicrobial, antioxidant, and antidiabetic properties.[1][2][3] The inherent rigidity and defined spatial orientation of substituents on the spirocyclic framework allow for precise interactions with biological targets, making them attractive candidates for the development of novel therapeutics. The demand for efficient and stereoselective methods to construct these complex architectures has driven the exploration of innovative catalytic strategies, with gold(I) catalysis emerging as a particularly powerful tool.

The Elegance of Gold(I) Catalysis: A Mechanistic Overview

Homogeneous gold(I) catalysis has revolutionized the synthesis of complex molecules by enabling the activation of carbon-carbon multiple bonds under mild conditions.[4] In the context of spiro[indoline-pyrrolidine] synthesis, gold(I) catalysts, typically featuring a phosphine ligand, act as potent π-acids to activate alkynes within a tethered enyne substrate. This activation facilitates a nucleophilic attack from the indole ring, initiating a cascade of events that culminates in the formation of the desired spirocyclic product.

A commonly accepted mechanism for the gold(I)-catalyzed cycloisomerization of 1,n-enynes to form spiro[indoline-pyrrolidine] derivatives involves several key steps. The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the substrate, enhancing its electrophilicity. This is followed by an intramolecular nucleophilic attack from the electron-rich indole nucleus onto the activated alkyne. This cyclization can proceed through different pathways, such as a 5-exo-dig or a 6-endo-dig cyclization, depending on the substrate and reaction conditions.[4][5] The resulting vinylgold intermediate can then undergo further transformations, including protodeauration, to regenerate the active catalyst and furnish the spiro[indoline-pyrrolidine] product.

Gold_Catalyzed_Spirocyclization cluster_cycle Catalytic Cycle Au_cat [L-Au]⁺ Catalyst Activated_Complex Gold-Alkyne π-Complex Au_cat->Activated_Complex Coordination Substrate Indole-Enyne Substrate Substrate->Activated_Complex Cyclization Intramolecular Cyclization Activated_Complex->Cyclization Vinylgold_Intermediate Vinylgold Intermediate Cyclization->Vinylgold_Intermediate 5-exo-dig Protodeauration Protodeauration Vinylgold_Intermediate->Protodeauration Protodeauration->Au_cat Catalyst Regeneration Product Spiro[indoline-pyrrolidine] Protodeauration->Product Troubleshooting_Workflow Start Problem Encountered Low_Yield Low or No Yield Start->Low_Yield Side_Reactions Formation of Side Products Start->Side_Reactions Incomplete_Conversion Incomplete Conversion Start->Incomplete_Conversion Catalyst_Deactivation Catalyst Deactivation? Low_Yield->Catalyst_Deactivation Suboptimal_Conditions Suboptimal Conditions? Low_Yield->Suboptimal_Conditions Substrate_Issue Substrate Issue? Low_Yield->Substrate_Issue Side_Reactions->Suboptimal_Conditions Alternative_Pathways Alternative Reaction Pathways? Side_Reactions->Alternative_Pathways Incomplete_Conversion->Catalyst_Deactivation Incomplete_Conversion->Suboptimal_Conditions Solution_Catalyst Check catalyst/ligand quality. Use freshly prepared catalyst. Consider a more robust ligand. Catalyst_Deactivation->Solution_Catalyst Solution_Conditions Optimize temperature, concentration, or solvent. Increase catalyst loading. Suboptimal_Conditions->Solution_Conditions Solution_Substrate Verify substrate purity. Check for inhibitory functional groups. Substrate_Issue->Solution_Substrate Solution_Pathways Modify ligand or solvent to favor desired pathway. Adjust temperature. Alternative_Pathways->Solution_Pathways

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chromatography Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate (CAS 1255574-67-4). The unique structural features of this molecule—a spirocyclic indoline core and an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group—present specific challenges that require a carefully considered chromatographic strategy. This document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful purification.

Physicochemical Profile of the Target Compound

A foundational understanding of the molecule's properties is critical for developing a robust purification method.

PropertyValue / InformationSource(s)
CAS Number 1255574-67-4[1]
Molecular Formula C₁₆H₂₂N₂O₂[1]
Molecular Weight 274.36 g/mol [1]
Predicted LogP 2.99[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1 (Indoline N-H)[2]
Key Stability Concern The Boc group is highly susceptible to cleavage under acidic conditions.[3][4]
Core Concepts: Devising a Purification Strategy

The primary challenge in purifying this compound is preventing the acid-catalyzed cleavage of the Boc protecting group. Standard silica gel is inherently acidic and can act as a catalyst for this deprotection, leading to low yields and contamination of the final product with the free amine.[3][5]

Choosing the Right Technique: Flash Chromatography vs. HPLC
  • Flash Column Chromatography: This is the workhorse for routine, preparative-scale purification (milligrams to grams). It is fast and cost-effective. For this specific molecule, success hinges on mitigating the acidity of the stationary phase.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and is ideal for separating very similar compounds, such as diastereomers, or for achieving very high purity (>95%).[6][7] It can be performed in either normal-phase or reversed-phase mode. While more resource-intensive, it can be the solution when flash chromatography fails.

Stationary Phase Selection: The Critical Choice
  • Standard Silica Gel: Use with extreme caution. It is only viable if the purification is rapid and the eluent is modified to neutralize acidity.

  • Deactivated Silica Gel: A superior choice. The silica surface is treated to reduce its acidity, making it much safer for acid-sensitive compounds. This can be achieved by pre-treating the silica or adding a basic modifier to the mobile phase.

  • Alumina (Neutral or Basic): An excellent alternative to silica. Basic alumina is particularly effective for purifying basic compounds and will not cleave the Boc group.[8]

  • Reversed-Phase (C18) Silica: Used in HPLC, this non-polar stationary phase is compatible with the Boc group. Elution is achieved with polar solvents like water, acetonitrile, and methanol.[9]

Mobile Phase Development with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for quickly developing an effective solvent system.

  • Goal: Achieve a retention factor (Rƒ) of 0.25–0.35 for the target compound. This Rƒ value typically translates well to flash column chromatography, ensuring the compound elutes in a reasonable number of column volumes.

  • Common Solvent Systems:

    • Hexane / Ethyl Acetate

    • Dichloromethane / Methanol

  • Addressing Streaking: The basic nitrogen atoms in the spiro[indoline-pyrrolidine] scaffold can interact strongly with acidic sites on the silica TLC plate, causing streaking. To resolve this, add 0.1–1% triethylamine (Et₃N) or a few drops of ammonia in methanol to the TLC developing chamber.[8] This neutralizes the acidic sites and leads to sharper, more defined spots.

Workflow for Purification Strategy Selection

Purification Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Purification Execution Start Crude Product TLC Run TLC with Hex/EtOAc and DCM/MeOH systems Start->TLC Check_Streak Spots Tailing or Streaking? TLC->Check_Streak Check_Sep Good Separation (ΔRƒ > 0.1)? Flash_Std Proceed with Flash Chromatography (Deactivated Silica Recommended) Check_Sep->Flash_Std Yes Consider_HPLC Consider Preparative HPLC for high-resolution separation Check_Sep->Consider_HPLC No Check_Streak->Check_Sep No Add_Modifier Add 0.5% Et₃N to eluent Check_Streak->Add_Modifier Yes Add_Modifier->TLC Re-run TLC

Caption: Decision workflow for selecting the optimal purification method.

Experimental Protocols
Protocol 1: Method Development with TLC
  • Prepare TLC Chambers: Line two separate chambers with filter paper. Add a hexane/ethyl acetate mixture (e.g., 7:3) to one and a dichloromethane/methanol mixture (e.g., 95:5) to the other. To a third chamber, add your chosen solvent system plus 0.5% triethylamine.

  • Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto three separate silica gel TLC plates.

  • Develop the Plates: Place one plate in each chamber and allow the solvent front to travel to about 1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, stain the plates with a potassium permanganate or ninhydrin solution.

  • Analyze: Compare the plates. Note the Rƒ values and observe if the addition of triethylamine improved the spot shape. Select the solvent system that gives the best separation with an Rƒ in the 0.25-0.35 range.

Protocol 2: Flash Chromatography with a Basic Modifier

This protocol assumes the use of standard silica gel, modified to be compatible with the Boc-protected compound.

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column (aim for a sample load of 1-5% of the silica mass).[8]

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a 9:1 hexane/ethyl acetate mixture).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Equilibration:

    • Wash the packed column with at least 2-3 column volumes of the initial eluent containing 0.5% triethylamine . This deactivates the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a uniform layer. Gently cover with a thin layer of sand.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution with the initial, non-polar solvent system (containing 0.5% Et₃N).

    • Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC results. For example, move from 10% ethyl acetate in hexane to 20%, then 30%, and so on.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Troubleshooting Guide
Question / IssuePotential Cause(s)Recommended Solution(s)
Q: My yield is very low, and I see a new, more polar spot (lower Rƒ) in my fractions. What happened? The Boc group is likely being cleaved by the acidic silica gel. The new spot is the deprotected spiro[indoline-pyrrolidine] free amine.Immediate Action: Switch to a deactivated stationary phase. For the current run: Immediately increase the concentration of triethylamine in your eluent to 1-2% to halt further degradation. Future Prevention: Always use deactivated silica, neutral/basic alumina, or add a basic modifier (0.5-1% Et₃N) to your eluent from the start.[8]
Q: My compound is streaking badly on the column, leading to poor separation and mixed fractions. The basic nitrogens in your compound are interacting strongly with acidic sites on the silica gel.Add a basic modifier like 0.5-1% triethylamine or a small amount of ammonia in methanol to your mobile phase.[8] This will compete for the acidic sites and allow your compound to elute in a sharp band.
Q: I can't separate my product from a close-running impurity (ΔRƒ < 0.1). The chosen solvent system lacks sufficient selectivity for the two compounds.Option 1 (Optimize Solvent): Try a different solvent system with different polarity characteristics (e.g., switch from Hex/EtOAc to DCM/Toluene/EtOAc). Option 2 (Shallow Gradient): Run a very slow, shallow gradient around the elution point of your compound.[5] Option 3 (Switch to HPLC): If the impurity is critical to remove (e.g., a diastereomer), preparative HPLC is the most effective solution due to its higher resolving power.[10]
Q: My compound is not eluting from the column, even with a highly polar solvent system. This could be due to irreversible adsorption onto the silica (decomposition) or the compound being too polar for the chosen normal-phase system.Stability Check: Spot your compound on a TLC plate, wait 30-60 minutes, and then develop it. If a new spot appears at the baseline or the original spot diminishes, it is decomposing on silica.[5] Solution: Switch to a different stationary phase like alumina or consider reversed-phase (C18) chromatography.
Potential Degradation on Acidic Silica

Boc_Deprotection cluster_main Mechanism of On-Column Degradation Reactant This compound Products Spiro[indoline-2,3'-pyrrolidine] (Free Amine) + CO₂ + Isobutylene Reactant->Products   Acidic Silica Gel (H⁺)   (Cleavage of Boc Group)

Caption: Acid-catalyzed degradation of the target compound on standard silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best way to load my sample onto the column? A1: Dry loading is highly recommended, especially for samples that are not readily soluble in the initial mobile phase.[11] It prevents the introduction of strong solvents that can disrupt the top of the column and lead to band broadening. Wet loading (dissolving the sample in a minimal amount of mobile phase) is acceptable for easily soluble compounds.

Q2: Can I use reversed-phase chromatography to purify this compound? A2: Yes, reversed-phase chromatography is an excellent option. The stationary phase (e.g., C18 silica) is non-polar and compatible with the Boc group. You would use a polar mobile phase, typically a gradient of water and acetonitrile or water and methanol. A small amount of formic acid or trifluoroacetic acid is often added to improve peak shape for amines, but for this specific molecule, it may be better to use a buffer system or a modifier like ammonium hydroxide to avoid any risk to the Boc group, depending on the pH stability profile.

Q3: How do I choose the correct column size and amount of silica gel? A3: A general rule of thumb is to use a mass of silica gel that is 20 to 100 times the mass of your crude sample. For difficult separations, a higher ratio (e.g., 100:1) is used. The column diameter is chosen based on the amount of material, while the length affects the resolution.

Q4: My purified compound looks clean by TLC, but the NMR spectrum shows impurities. Why? A4: TLC may not have the resolution to separate all impurities. Some impurities may not be UV-active or may not stain, making them invisible on the TLC plate. Furthermore, if an impurity has the exact same Rƒ as your product in the chosen solvent system, they will co-elute. In this case, re-purification using a different chromatographic technique (e.g., a different solvent system, switching to alumina, or using HPLC) is necessary.

Q5: Is it possible to reuse a chromatography column? A5: While technically possible for routine purifications of the same compound, it is generally not recommended in a research or drug development setting. Residual impurities from a previous run can contaminate your current purification. For achieving high purity, always use a freshly packed column.

References
  • MDPI. (2024). Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts. Available at: [Link]

  • MDPI. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Available at: [Link]

  • Beilstein Journals. (2024). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Available at: [Link]

  • PubMed Central (PMC). (n.d.). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Available at: [Link]

  • PubMed. (n.d.). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl spiro(indole-3,4'-piperidine)-1(2H)-carboxylate. Available at: [Link]

  • Europe PMC. (n.d.). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Available at: [Link]

  • PubChem. (n.d.). Spiro[indoline-3,3'-pyrrolidine]. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

  • MDPI. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Available at: [Link]

  • PubMed. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • MDPI. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Available at: [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • ResearchGate. (n.d.). HPLC and MPLC conditions used for the analysis and the isolation of a mixture of standards and plant crude extracts. Available at: [Link]

  • ResearchGate. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • Google Patents. (n.d.). HPLC method for purifying organic compounds.
  • University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • YouTube. (2022). Need Help Perfecting Your HPLC Purifications?. Available at: [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Available at: [Link]

Sources

Technical Support Center: Optimizing Spiro[indoline-pyrrolidine] Formation via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro[indoline-pyrrolidine] scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the highly efficient [3+2] cycloaddition reaction of azomethine ylides. Here, we provide in-depth, field-proven insights to help you navigate common challenges, optimize your reaction conditions, and achieve high yields and stereoselectivity.

Core Reaction Principles: The [3+2] Cycloaddition Pathway

The formation of the spiro[indoline-pyrrolidine] core is most commonly achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction.[1][2] This elegant transformation involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative and an α-amino acid (such as proline or sarcosine), which then undergoes a cycloaddition with a dipolarophile (typically an electron-deficient alkene).[2][3]

The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The secondary amine of the α-amino acid attacks the electrophilic C3-carbonyl of the isatin.

  • Condensation & Dehydration: The resulting intermediate undergoes dehydration to form an iminium species.

  • Decarboxylation: Spontaneous thermal decarboxylation of the iminium intermediate generates the highly reactive azomethine ylide (the 1,3-dipole).[1]

  • Cycloaddition: The azomethine ylide is trapped by a dipolarophile in a concerted [3+2] cycloaddition to form the spiro[indoline-pyrrolidine] ring system.

This process is highly atom-economical and can generate significant molecular complexity in a single step.[3]

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Product Isatin Isatin Iminium Iminium Intermediate Isatin->Iminium + Amino Acid - H₂O AminoAcid α-Amino Acid AminoAcid->Iminium Dipolarophile Dipolarophile Spiro Spiro[indoline-pyrrolidine] Dipolarophile->Spiro Ylide Azomethine Ylide (1,3-Dipole) Iminium->Ylide - CO₂ Ylide->Spiro + Dipolarophile [3+2] Cycloaddition

Caption: General mechanism for spiro[indoline-pyrrolidine] synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of spiro[indoline-pyrrolidine] compounds.

FAQ 1: Low or No Product Yield

Question: I am observing very low yield or no formation of the desired spiro-product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common problem that can often be traced back to several key factors. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

  • Poor Solubility of Starting Materials: Isatins and certain dipolarophiles (like chalcones) can have poor solubility in common organic solvents, preventing them from reacting efficiently.[2]

    • Solution: Switch to a more suitable solvent system. Protic solvents like ethanol or methanol often perform well as they can solubilize the starting materials and stabilize the intermediates.[2] For particularly stubborn substrates, a mixture like EtOH:H₂O or the use of a co-solvent might be necessary.[4]

  • Inefficient Azomethine Ylide Formation: The generation of the azomethine ylide is the rate-limiting step. If this intermediate does not form efficiently, the reaction will not proceed.

    • Solution 1 (Temperature): The decarboxylation step often requires thermal energy. Refluxing the reaction mixture is standard practice. Ensure your reaction temperature is adequate. For many systems, refluxing in ethanol (~78 °C) is sufficient.[2]

    • Solution 2 (Stoichiometry): In some cases, using a slight excess (e.g., 1.2-1.3 equivalents) of the isatin and amino acid relative to the dipolarophile can push the equilibrium towards product formation by ensuring the dipolarophile is consumed.[2]

  • Decomposition of Starting Materials or Intermediates: Prolonged reaction times at high temperatures can lead to the degradation of sensitive substrates or the reactive azomethine ylide.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

  • Inactive Dipolarophile: The dipolarophile must be sufficiently electron-deficient to react readily with the azomethine ylide.

    • Solution: Ensure your dipolarophile contains appropriate electron-withdrawing groups (e.g., ketone, ester, nitro, cyano). If using a less reactive dipolarophile, you may need to increase the reaction temperature or consider using a Lewis acid catalyst to activate it.

low_yield_troubleshooting Start Low / No Yield CheckSolubility Check Solubility of Starting Materials Start->CheckSolubility ChangeSolvent Action: Change Solvent (e.g., EtOH, MeOH, EtOH/H₂O) CheckSolubility->ChangeSolvent Poor CheckTemp Check Reaction Temperature CheckSolubility->CheckTemp Good End Yield Improved ChangeSolvent->End IncreaseTemp Action: Increase to Reflux CheckTemp->IncreaseTemp Too Low CheckStoich Check Stoichiometry CheckTemp->CheckStoich Adequate IncreaseTemp->End ExcessReagents Action: Use slight excess of Isatin/Amino Acid CheckStoich->ExcessReagents Equimolar MonitorTLC Monitor by TLC for Decomposition CheckStoich->MonitorTLC Excess Used ExcessReagents->End OptimizeTime Action: Optimize Time/Temp MonitorTLC->OptimizeTime Decomposition Observed MonitorTLC->End Clean Reaction OptimizeTime->End

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: Poor Diastereoselectivity

Question: My reaction produces a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is a common goal and is influenced by steric and electronic factors in the transition state. Several parameters can be tuned to favor the formation of a single diastereomer.

Controlling Factors & Solutions:

  • Solvent Polarity: The solvent can influence the geometry of the transition state.

    • Solution: Screen a range of solvents. While polar protic solvents like ethanol are good for solubility and yield, sometimes less polar solvents like toluene or THF can offer different selectivity by altering the compactness of the transition state. However, be mindful of potential solubility issues.[2]

  • Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable product, often leading to higher diastereoselectivity.

    • Solution: Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) for an extended period. This may require the use of a catalyst to achieve a reasonable reaction rate.

  • Choice of Amino Acid: The structure of the amino acid directly impacts the stereochemistry of the newly formed pyrrolidine ring.

    • Solution: The rigid cyclic structure of L-proline often imparts a high degree of stereocontrol. If you are using a more flexible amino acid like sarcosine, the selectivity may be lower. Consider if L-proline is a suitable alternative for your target molecule.

  • Steric Hindrance: The steric bulk of the substituents on the isatin, amino acid, and dipolarophile plays a crucial role. The cycloaddition will preferentially occur from the less sterically hindered face.[5]

    • Solution: While often dictated by the target molecule, be aware that bulky N-substituents on the isatin or large groups on the dipolarophile can significantly direct the stereochemical outcome.

  • Use of Catalysts: Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and potentially locking it into a specific conformation, thereby enhancing diastereoselectivity.[6][7]

    • Solution: Introduce a Lewis acid catalyst such as Cu(I), Ag(I), or Zn(II) salts.[6][7] This often allows the reaction to proceed at lower temperatures, further improving selectivity. Catalytic amounts (5-10 mol%) are typically sufficient.

FAQ 3: Formation of Side Products

Question: I am observing significant impurity spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer: Several side reactions can compete with the desired [3+2] cycloaddition. Identifying these impurities is the first step to mitigating their formation.

Common Side Products & Mitigation Strategies:

  • Bis-Spirooxindoles: This impurity arises from the reaction of the azomethine ylide with a second molecule of the isatin starting material, which can act as a dipolarophile. This is more common when the intended dipolarophile is not very reactive.

    • Mitigation: Ensure your primary dipolarophile is sufficiently reactive. Adding the isatin and amino acid solution slowly to a solution of the dipolarophile can help maintain a low concentration of the ylide and favor the desired reaction.

  • Dimerization/Polymerization of the Dipolarophile: Highly activated and unstable dipolarophiles (e.g., some acrylates or maleimides) can polymerize under thermal conditions.

    • Mitigation: Run the reaction at a lower temperature. Ensure the dipolarophile is pure and free of any polymerization initiators.

  • Epimerization: The stereocenter at the spiro-carbon can sometimes be prone to epimerization, especially under basic or acidic workup conditions or during prolonged heating.

    • Mitigation: Use neutral workup conditions where possible. Avoid unnecessarily long reaction times. If epimerization is suspected, analyze the crude product by ¹H NMR to determine the initial diastereomeric ratio before purification.

  • Michael Addition Products: If the dipolarophile is a Michael acceptor (like a chalcone), the amino acid itself could potentially act as a nucleophile in a competing Michael addition reaction, though this is less common.

    • Mitigation: This is rarely a major pathway but can be minimized by ensuring the efficient and rapid formation of the azomethine ylide.

Key Experimental Protocols

Protocol 3.1: General Procedure for Catalyst-Free Spiro[indoline-pyrrolidine] Synthesis

This protocol is a general starting point and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the isatin derivative (1.0 eq.), the α-amino acid (e.g., L-proline, 1.3 eq.), and the dipolarophile (1.2 eq.).

  • Solvent Addition: Add a suitable solvent (e.g., absolute ethanol, ~0.1 M concentration relative to the isatin).

  • Reaction: Heat the mixture to reflux. The reaction mixture may change color as the azomethine ylide forms.

  • Monitoring: Monitor the reaction progress by TLC (see Protocol 3.2). The reaction is typically complete within 2-8 hours.

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude residue can then be purified by column chromatography (see Protocol 3.3). For some crystalline products, precipitation upon cooling or addition of a non-solvent (like water or hexane) may be sufficient for isolation.[8]

Protocol 3.2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel coated plates (e.g., Silica Gel 60 F254).

  • Spotting: On the baseline, spot the isatin starting material, the dipolarophile, and a co-spot of both. As the reaction proceeds, spot the reaction mixture.

  • Eluent: A mixture of hexane and ethyl acetate is typically a good starting point (e.g., 7:3 or 1:1 v/v). Adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization:

    • UV Light: Isatin and many aromatic dipolarophiles/products are UV active and will appear as dark spots under a 254 nm UV lamp.[9]

    • Staining: If compounds are not UV active, use a chemical stain. A p-anisaldehyde or potassium permanganate (KMnO₄) stain is often effective for visualizing the product and starting materials. After dipping the plate in the stain, gently heat it with a heat gun until spots appear.[10]

  • Interpretation: The reaction is complete when the spot corresponding to the limiting starting material has disappeared. The product spot should appear, typically with an Rf value intermediate between the starting materials.

Protocol 3.3: Purification by Column Chromatography

Separating diastereomers can be challenging due to their similar polarities.

  • Column Packing: Use a silica gel slurry packed column. The amount of silica should be 50-100 times the weight of the crude product.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Start with a low polarity eluent (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (gradient elution). Collect fractions and analyze them by TLC.

  • Analysis: Combine the fractions containing the pure desired diastereomer and remove the solvent under reduced pressure.

  • Characterization: Confirm the structure and determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy. The ratio can be determined by integrating distinct, well-resolved signals corresponding to each diastereomer.[1]

Data Interpretation & Optimization Tables

The choice of reaction parameters can dramatically influence the outcome. The following tables summarize key findings from the literature to guide your optimization efforts.

Table 1: Effect of Solvent and Temperature on Yield (Data adapted from a study on the synthesis of spirooxindole derivatives using chalcones as dipolarophiles)[2]

EntrySolventTemperature (°C)Time (h)Yield (%)
1TolueneReflux72ND
2DMSOReflux72ND
3AcetonitrileReflux72ND
4MethanolReflux7247.5
5IsopropanolReflux7235
6Ethanol Reflux 5 89.5
7WaterReflux72ND

ND = Not Detected. This table highlights the superior performance of ethanol as a solvent for this specific transformation, leading to a high yield in a significantly shorter time.

Table 2: Influence of Isatin Substituents on Reactivity

Substituent on Isatin RingElectronic EffectExpected Effect on C3 CarbonylImpact on Reaction Rate
-NO₂ (e.g., at C5)Electron-WithdrawingIncreases electrophilicityGenerally faster
-Cl, -Br (e.g., at C5)Electron-Withdrawing (Inductive)Increases electrophilicityModerately faster
-HNeutralBaselineBaseline
-CH₃ (e.g., at C5)Electron-DonatingDecreases electrophilicityGenerally slower
-OCH₃ (e.g., at C5)Electron-Donating (Resonance)Decreases electrophilicityGenerally slower

Electron-withdrawing groups on the isatin ring enhance the electrophilicity of the C3 carbonyl, facilitating the initial nucleophilic attack by the amino acid and often leading to faster reaction rates.[7] Conversely, electron-donating groups can slow the reaction down.

References

  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules.
  • Proposed reaction mechanism for the synthesis of spirooxindoles. I and II.
  • Can any one explain how to determine diastereomeric ratio
  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. Available from: [Link]

  • Gold(I)-Catalyzed Substitution-Controlled Syntheses of Spiro[indoline-3,3′-pyrrolidine] and Spiro[indoline-3,3′-piperidine] Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. Available from: [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. MDPI. Available from: [Link]

  • TLC Visualiz
  • 1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]

  • Decarboxylative 1,3-dipolar cycloadditions of L-proline. RSC Advances. Available from: [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. Available from: [Link]

  • Epimerisation in Peptide Synthesis. Molecules. Available from: [Link]

  • Separation of a diastereomeric diol pair using mechanical properties of crystals. The Royal Society of Chemistry.
  • Effect of substituent on reactivity of isatins?.
  • Synthesis of bis(spiro oxindole) and spiro oxindole derivatives....
  • Concise Synthesis of Spiro[indoline-3,2'-pyrrolidine] and 1-Aza-carbazole Derivatives via Copper-Catalyzed Cyclization of Indoles.
  • The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. SMU Scholar.
  • TLC Visualiz
  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. Available from: [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. PubMed Central. Available from: [Link]

  • Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. Molecules. Available from: [Link]

  • Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. University of Cape Town.
  • Detection Progress of Selected Drugs in TLC.
  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity
  • 1,3-dipolar cycloaddition reactions. YouTube. Available from: [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules. Available from: [Link]

  • Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Molecules. Available from: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available from: [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. Available from: [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. Available from: [Link]

  • Synthesis of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. MDPI. Available from: [Link]

Sources

Technical Support Center: tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate" (CAS 1255574-67-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this valuable spirocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and the reliability of your results. Our approach is grounded in established chemical principles and guided by industry best practices for stability testing.

Visualizing the Core Structure

Caption: Chemical structure of this compound.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of "this compound".

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[1] Supplier recommendations typically suggest storage at 4°C, protected from light.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric oxygen.

Q2: Is this compound sensitive to acidic or basic conditions?

A2: Yes, the tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[2][3] Exposure to strong acids, and even milder acidic conditions over time, can lead to the cleavage of the Boc group, yielding the corresponding deprotected spiro[indoline-2,3'-pyrrolidine]. The carbamate linkage is generally more stable to basic conditions.

Q3: Can this compound degrade upon exposure to air?

A3: The indoline scaffold is susceptible to oxidation.[4][5] Prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can potentially lead to the formation of oxidized byproducts, such as the corresponding spiro[oxindole-2,3'-pyrrolidine] derivative.

Q4: What are the primary degradation pathways I should be aware of?

A4: The two main degradation pathways to consider are:

  • Acid-catalyzed deprotection: Cleavage of the Boc group to form the free secondary amine.

  • Oxidation: Oxidation of the indoline ring, most likely at the 3-position of the indoline core, to form an oxindole.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a problem-and-solution framework for common stability-related issues encountered during experiments.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Appearance of a new, more polar spot/peak in TLC/LC-MS analysis, especially after acidic workup. Acid-catalyzed cleavage of the Boc protecting group.1. Confirm Identity: Analyze the new peak by LC-MS to confirm if its mass corresponds to the deprotected compound (loss of 100.12 amu).2. Avoid Strong Acids: If the Boc group needs to be retained, use neutral or slightly basic conditions for extractions and chromatography.3. Buffer Systems: Employ buffered aqueous solutions (pH 7-8) during workup to prevent inadvertent deprotection.4. Alternative Protecting Groups: If acidic conditions are unavoidable in subsequent steps, consider using a more acid-stable protecting group.
Gradual appearance of a new, slightly more polar spot/peak during storage or in solution. Oxidation of the indoline ring to an oxindole.1. Confirm Identity: Use LC-MS and NMR to characterize the new impurity. The expected mass would be an increase of 14 amu (addition of an oxygen atom and loss of two hydrogen atoms).2. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen).3. Degassed Solvents: When preparing solutions for long-term experiments, use solvents that have been degassed to remove dissolved oxygen.4. Avoid Metal Contaminants: Ensure all glassware is scrupulously clean to avoid trace metal catalysis of oxidation.
Inconsistent reaction yields or appearance of multiple byproducts. General degradation due to a combination of factors (acid, air, light, temperature).1. Conduct a Forced Degradation Study: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to identify specific vulnerabilities.[2][6] This will help pinpoint the critical parameters to control.2. Optimize Reaction Conditions: Minimize reaction times and use the mildest possible reagents and conditions.3. Protect from Light: Conduct reactions and store solutions in amber vials or protect them from light with aluminum foil.

Experimental Protocols: Stability Assessment

To empower researchers to proactively assess the stability of "this compound" in their specific experimental contexts, we provide the following detailed protocols for forced degradation studies and their analysis. These protocols are based on the principles outlined in the ICH guidelines for stability testing of drug substances.[5][7][8]

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At regular intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At regular intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At regular intervals, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Transfer a small amount of the solid compound to a vial and heat in an oven at 80°C for 48 hours.

    • Separately, incubate 1 mL of the stock solution at 60°C for 48 hours.

    • Analyze the solid (after dissolving in the mobile phase) and the solution at the end of the incubation period.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples after the exposure.

3. Sample Analysis:

  • Analyze all samples (stressed and control) by a stability-indicating analytical method, such as the HPLC-UV method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its potential degradation products, allowing for their quantification.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for better peak shape).

    • Start with a lower percentage of acetonitrile and gradually increase it to elute more non-polar compounds. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectral analysis).[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.[7]

Visualization of Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for "this compound".

Acid-Catalyzed Deprotection

G reactant This compound product spiro[indoline-2,3'-pyrrolidine] + Isobutylene + CO2 reactant->product H+

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Oxidative Degradation

G reactant This compound product tert-Butyl spiro[oxindole-2,3'-pyrrolidine]-1'-carboxylate reactant->product [O]

Caption: Oxidation of the indoline ring to an oxindole.

Data Presentation: Expected Mass Spectrometry Fragments

Understanding the mass spectrometry fragmentation patterns is crucial for identifying the parent compound and its degradation products.

Compound Structure Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z)
Parent Compound This compound275.18219.12 (Loss of isobutylene), 175.13 (Loss of Boc group)
Deprotected Product spiro[indoline-2,3'-pyrrolidine]175.13Fragmentation of the spirocyclic core
Oxidized Product tert-Butyl spiro[oxindole-2,3'-pyrrolidine]-1'-carboxylate289.16233.10 (Loss of isobutylene), 189.11 (Loss of Boc group)

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • MDPI. Development and Validation of Rapid RP-HPLC and Green Second-Derivative UV Spectroscopic Methods for Simultaneous Quantification of Metformin and Remogliflozin in Formulation Using Experimental Design. Available from: [Link]

  • NIH. Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. Available from: [Link]

  • NIH. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Available from: [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ACS Publications. Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. Available from: [Link]

  • European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. Available from: [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

Sources

Technical Support Center: Chiral Resolution of Spiro[indoline-pyrrolidine] Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral resolution of spiro[indoline-pyrrolidine] enantiomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating these stereochemically rich and pharmaceutically relevant scaffolds. The unique three-dimensional structure of the spiro[indoline-pyrrolidine] core presents specific challenges and opportunities in achieving high enantiomeric purity.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from foundational method selection to addressing specific experimental issues you may encounter. Our goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.

Section 1: Foundational Concepts & Method Selection

Q1: Why is the chiral resolution of spiro[indoline-pyrrolidine] enantiomers so critical in drug development?

The therapeutic activity of chiral molecules is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive, have a different pharmacological profile, or even be responsible for undesirable side effects. The spiro[indoline-pyrrolidine] scaffold is a privileged structure found in numerous biologically active compounds.[1] Therefore, isolating the single, therapeutically relevant enantiomer is a regulatory and safety imperative. Developing a robust resolution method early in the discovery pipeline ensures that pharmacological and toxicological studies are conducted on the correct stereoisomer, preventing costly late-stage failures.

Q2: What are the primary methods for resolving spiro[indoline-pyrrolidine] enantiomers, and how do I choose the best one for my compound?

Choosing the right resolution strategy depends on the scale of your experiment, the inherent properties of your molecule (e.g., presence of acidic/basic handles), and available resources. The three primary methods are:

  • Chiral Chromatography (HPLC/SFC): This is the most versatile and widely used method, especially for analytical assessment of enantiomeric excess (e.e.) and for small-to-medium scale preparative separations.[2][3] It offers rapid method development and high success rates. Supercritical Fluid Chromatography (SFC) is often preferred for being a "greener" technique with faster separations.[4]

  • Diastereomeric Salt Crystallization: A classical, cost-effective method ideal for large-scale separations. It requires a basic nitrogen (typically in the pyrrolidine ring) or an acidic proton on your scaffold to react with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[5]

  • Enzymatic Kinetic Resolution: This highly selective method uses an enzyme to stereoselectively catalyze a reaction on one enantiomer, leaving the other untouched. For example, a lipase could selectively acylate one enantiomer of a spiro[indoline-pyrrolidine] alcohol. This is considered a green chemistry approach and can provide exceptionally high enantiopurity.[6]

The choice of method can be guided by the following workflow:

G cluster_chrom Chromatographic Methods cluster_salt Classical Resolution cluster_enzymatic Biocatalytic Method start Start: Racemic Spiro[indoline-pyrrolidine] check_functional_group Does the molecule have a basic (amine) or acidic functional group? start->check_functional_group enzymatic_res Enzymatic Kinetic Resolution start->enzymatic_res If suitable functional group is present chrom_choice Chiral HPLC / SFC check_functional_group->chrom_choice No, or for analytical scale salt_formation Diastereomeric Salt Crystallization check_functional_group->salt_formation  Yes chrom_adv Advantages: - High success rate - Rapid method development - Applicable to most compounds - Analytical & Preparative scale chrom_choice->chrom_adv salt_formation->chrom_choice If crystallization fails or for purity check salt_adv Advantages: - Cost-effective for large scale - Established technology salt_formation->salt_adv enzymatic_adv Advantages: - Exceptional selectivity (high e.e.) - Mild, 'green' conditions - Requires specific functional handle for enzyme (e.g., alcohol, ester) enzymatic_res->enzymatic_adv G start Prepare Sample (~1 mg/mL) cols Select Columns: 1. Amylose-based CSP 2. Cellulose-based CSP start->cols screen1 Screen 1: IPA Modifier (10%, 20%, 30%, 40%) + 0.1% DEA cols->screen1 check1 Separation Observed? screen1->check1 screen2 Screen 2: EtOH Modifier (10%, 20%, 30%, 40%) + 0.1% DEA check1->screen2 No optimize Optimize Mobile Phase & Temperature check1->optimize Yes check2 Separation Observed? screen2->check2 check2->optimize Yes fail Consider alternative CSPs or resolution method check2->fail No end Method Developed optimize->end

Sources

Validation & Comparative

A Preclinical Benchmarking Guide: Evaluating the Anticancer Potential of tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Scaffolds

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for therapeutic agents with improved efficacy, selectivity, and safety profiles. A significant portion of this endeavor is dedicated to the exploration of novel chemical scaffolds that can overcome the limitations of existing treatments, such as drug resistance and off-target toxicity. The spiroindoline core, a privileged heterocyclic motif, has garnered considerable attention within the medicinal chemistry community.[1] This three-dimensional spirocyclic system is a prominent feature in various natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including potent antitumor effects.[2] The rigid, complex architecture of spiroindolines allows for precise spatial orientation of functional groups, making them attractive candidates for targeting the intricate topographies of protein binding sites involved in cancer progression.

This guide focuses on a specific derivative, tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate (hereafter referred to as "Spiro-C1"), and provides a comprehensive framework for its preclinical evaluation against established anticancer agents. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based methodology for benchmarking the performance of this novel compound. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present illustrative data to guide the interpretation of potential outcomes.

Strategic Selection of Benchmark Anticancer Agents

To contextualize the potential therapeutic value of Spiro-C1, it is imperative to benchmark its activity against clinically relevant and mechanistically diverse anticancer drugs. The choice of comparators should not be arbitrary but rather a strategic decision to probe a range of cytotoxic and cytostatic effects. For this guide, we have selected three widely used chemotherapeutic agents:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), ultimately leading to apoptotic cell death.[3] Its broad-spectrum activity makes it a staple in the treatment of numerous cancers.

  • Cisplatin: A platinum-based drug that forms covalent adducts with DNA, inducing DNA damage and triggering apoptosis.[4] It is a first-line treatment for various solid tumors.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.[5] It is a key therapeutic agent for breast, ovarian, and lung cancers.

The inclusion of these agents provides a multi-faceted comparison, allowing for the characterization of Spiro-C1's potency and potential mechanism of action relative to drugs that target DNA integrity, DNA replication, and cytoskeletal function.

Experimental Design: A Multi-pronged Approach to Anticancer Evaluation

A thorough preclinical assessment of a novel compound necessitates a multi-pronged experimental approach. We propose a workflow that encompasses cytotoxicity screening to determine potency, followed by mechanistic assays to elucidate the mode of action.

Choice of Cancer Cell Lines

The selection of appropriate cancer cell lines is critical for obtaining relevant and translatable data. We recommend a panel that includes representatives of different cancer types to assess the breadth of Spiro-C1's activity. For this guide, we will focus on two well-characterized and widely used cell lines:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER)-positive and serves as a common model for hormone-responsive breast cancer.

  • A549: A human lung adenocarcinoma cell line that is a workhorse model for non-small cell lung cancer (NSCLC).

These cell lines are readily available, have been extensively characterized, and exhibit varying sensitivities to standard chemotherapeutic agents, providing a robust platform for comparative analysis.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comprehensive evaluation of Spiro-C1.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Prepare Stock Solutions (Spiro-C1, Doxorubicin, Cisplatin, Paclitaxel) B Seed MCF-7 and A549 cells in 96-well plates A->B C Treat cells with serial dilutions of each compound for 48h B->C D Perform MTT Assay C->D E Determine IC50 values D->E F Treat MCF-7 and A549 cells with IC50 concentrations of compounds E->F Inform concentration selection G Annexin V-FITC/PI Staining F->G H Flow Cytometry Analysis G->H I Quantify Apoptosis and Necrosis H->I G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits SpiroC1 Spiro-C1 SpiroC1->Akt Hypothetical Inhibition

Caption: Hypothetical modulation of the PI3K/Akt pathway by Spiro-C1.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of this compound. By benchmarking against well-established anticancer agents and employing standardized in vitro assays, researchers can generate robust and comparable data to ascertain the compound's potential as a novel therapeutic candidate.

Positive outcomes from these initial studies, such as potent and selective cytotoxicity and the induction of apoptosis, would warrant further investigation. Subsequent research could focus on elucidating the precise molecular target of Spiro-C1 through techniques like thermal shift assays or affinity chromatography. Moreover, in vivo studies using xenograft models would be the next logical step to assess the compound's efficacy and safety in a more complex biological system. The journey of a novel compound from the laboratory to the clinic is long and arduous, but a solid foundation of preclinical evidence, as outlined in this guide, is the indispensable first step.

References

  • Osaki, M., Oshimura, M., & Ito, H. (2004). PI3K-Akt pathway: its functions and alterations in human cancer. Apoptosis, 9(6), 667–676.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • ResearchGate. (n.d.). An IC50 curve for MCF7 cells treated with cisplatin. Retrieved from [Link]

  • Kumari, S., & Samanta, S. (2020). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives.
  • ResearchGate. (n.d.). IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after... Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Zhang, Y., & Chen, F. (2023). Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies. Medicinal Research Reviews.
  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 129.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (2023, December 28). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Chen, Q., et al. (2017). Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. Oxidative Medicine and Cellular Longevity, 2017, 1-13.
  • Ishiguro, T., et al. (2024). In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascularized three-dimensional stromal tissues. Scientific Reports, 14(1), 16345.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 13880.
  • Creative Diagnostics. (n.d.). P53 Signaling Pathway. Retrieved from [Link]

  • Chen, D., et al. (2017). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. International Journal of Nanomedicine, 12, 8063–8073.
  • Wawruszak, A., et al. (2019). Assessment of Interactions between Cisplatin and Two Histone Deacetylase Inhibitors in MCF7, T47D and MDA-MB-231 Human Breast Cancer Cell Lines – An Isobolographic Analysis. Molecules, 24(11), 2092.
  • Jabbari, E., et al. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. International Journal of Molecular Sciences, 23(19), 11543.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 571.
  • Sigismund, S., et al. (2018). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 3, 1-14.
  • Cusabio. (n.d.). p53 signaling pathway. Retrieved from [Link]

  • Wieczorek, M., et al. (2018). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 23(6), 1325.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kong-ngern, T., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(10), 8089.
  • Xie, F., et al. (2021).
  • ResearchGate. (n.d.). Table 3 Ic 50 values of McF-7 and McF-7/PTX cells after 48 h incubation... Retrieved from [Link]

  • Tan, A. C., & Tan, S. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(9), 785-802.
  • Mendogralo, E. Y., et al. (2025). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 21, 2383–2388.
  • Zhang, Y., et al. (2017). In Vitro Evaluation of Anticancer Drugs with Kinetic and Static Alternating Cell Culture System. Journal of Cancer Therapy, 8(9), 845-859.
  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). Retrieved from [Link]

  • Kleszcz, R., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12217.
  • Wikipedia. (2024, January 18). p53. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Bio-Rad. (2021, February 1). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC 50 concentrations detected in A549 and H460 cisplatin-resistant... Retrieved from [Link]

  • Carvalho, C., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(21), 13488.
  • ResearchGate. (n.d.). In-vitro Models in Anticancer Screening. Retrieved from [Link]

  • Tew, K. D. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 817842.
  • Kamal, A., et al. (2015). Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4557–4561.
  • Iacona, J. D., et al. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry.
  • Animated biology with arpan. (2023, November 14). p53 in cell cycle regulation | p53 and cancer | p53 tumor suppressor. [Video]. YouTube. Retrieved from [Link]

  • David Publishing. (n.d.). Investigation of the Effect of Paclitaxel on MCF-7 on Breast Cancer Cell Line. Retrieved from [Link]

  • Dou, Y., et al. (2019). Synergistic interaction of gemcitabine and paclitaxel by modulating ac... Dove Medical Press, 12, 1235-1243.

Sources

A Head-to-Head Comparison of Spiro[indoline-pyrrolidine] Derivatives in Cytotoxicity Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The spiro[indoline-pyrrolidine] scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with potent biological activities.[1] This guide provides a comprehensive, head-to-head comparison of the cytotoxic performance of various spiro[indoline-pyrrolidine] derivatives, offering researchers and drug development professionals a critical analysis of structure-activity relationships (SAR) and experimental data to inform future discovery efforts.

The Spiro[indoline-pyrrolidine] Scaffold: A Versatile Platform for Anticancer Drug Discovery

The unique three-dimensional architecture of the spiro[indoline-pyrrolidine] system, characterized by a spiro-fusion at the C3 position of the oxindole ring, provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets.[2] This structural feature has been exploited in the development of potent inhibitors of key cellular processes implicated in cancer, such as cell cycle progression and signal transduction.[2][3]

The synthesis of these complex scaffolds is often achieved through elegant chemical strategies, most notably the [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles.[1][4] This versatile reaction allows for the introduction of diverse substituents on both the indoline and pyrrolidine rings, enabling the systematic exploration of SAR and the optimization of cytotoxic potency and selectivity.

Head-to-Head Cytotoxicity Profile of Novel Spiro[indoline-pyrrolidine] Derivatives

Recent studies have reported the synthesis and cytotoxic evaluation of several series of novel spiro[indoline-pyrrolidine] derivatives. A direct comparison of their half-maximal inhibitory concentrations (IC50) against various cancer cell lines reveals critical insights into the structural features that govern their anticancer activity.

Series 1: Pyrrolidinyl-Spirooxindoles Targeting Breast Cancer Cells

A recently synthesized library of pyrrolidinyl-spirooxindoles demonstrated significant cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[3] The data, summarized in Table 1, highlights the potent activity of several derivatives, with some compounds exhibiting IC50 values in the low micromolar range, comparable to the standard EGFR inhibitor, Erlotinib.[3]

Table 1: Cytotoxicity (IC50, µM) of Selected Pyrrolidinyl-Spirooxindoles against Breast Cancer Cell Lines. [3]

CompoundMCF-7MDA-MB-231
5g 2.8-
5l 3.48.45
5o 4.124.32
Erlotinib (Standard) 2.143.25

Note: A lower IC50 value indicates higher cytotoxicity.

The structure-activity relationship analysis of this series revealed that substitutions on the benzene ring of the oxindole core and the N-substituent of the pyrrolidine ring play a crucial role in determining cytotoxic potency.[2] Notably, compound 5g , featuring a p-chloro-substituted benzene ring and a 5-chloro-substituted oxindole, emerged as the most active compound in this series.[2][3]

Series 2: Mesitylene-Based Spirooxindoles Targeting Lung Cancer Cells

Another study focused on a series of mesitylene-based spirooxindoles and evaluated their cytotoxicity against the A549 human lung cancer cell line.[4][5] This research is particularly valuable as it also assessed the cytotoxicity of these compounds against a non-cancerous mouse embryonic fibroblast cell line (NIH-3T3), providing a measure of their selectivity.[4][5]

Table 2: Cytotoxicity (IC50, µM) and Selectivity of Mesitylene-Based Spirooxindoles. [4][5]

CompoundA549 (Cancerous)NIH-3T3 (Non-cancerous)Selectivity Index (SI)
5e 3.48> 100> 28.7
5f 1.2> 100> 83.3
Cisplatin (Standard) 22.35 (at 48h)--

Selectivity Index (SI) = IC50 (Non-cancerous cells) / IC50 (Cancerous cells). A higher SI indicates greater selectivity for cancer cells.

Compounds 5e and 5f exhibited potent cytotoxicity against A549 cells with IC50 values of 3.48 µM and 1.2 µM, respectively.[4][5] Importantly, these compounds were found to be non-cytotoxic against the non-cancerous NIH-3T3 cells, indicating a favorable selectivity profile.[4][5] The authors suggest that the presence of an o-fluoro substituted aromatic ring in compound 5f may contribute to its enhanced cytotoxicity.[5]

Mechanism of Action: Targeting Key Cancer Pathways

The cytotoxic effects of spiro[indoline-pyrrolidine] derivatives are often attributed to their ability to inhibit critical enzymes involved in cancer cell proliferation and survival. Several studies have pointed towards the inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) as key mechanisms of action.[3]

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer therapies. Similarly, CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[2] The dual inhibition of both EGFR and CDK2 by certain spiro[indoline-pyrrolidine] derivatives represents a promising strategy to overcome drug resistance and improve therapeutic outcomes.

Below is a simplified representation of the EGFR signaling pathway and the point of intervention by spiro[indoline-pyrrolidine] inhibitors.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Spiro[indoline-pyrrolidine] Derivatives Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and inhibition by spiro[indoline-pyrrolidine] derivatives.

Experimental Protocol: A Guide to Assessing Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3] The protocol described below is a representative example based on methodologies reported in the cited literature.

Objective: To determine the IC50 value of a test compound (spiro[indoline-pyrrolidine] derivative) against a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Workflow Diagram:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Compound Dilutions B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTT Solution D->E F 6. Incubate (4 hours) E->F G 7. Add DMSO to Dissolve Formazan F->G H 8. Read Absorbance (e.g., 570 nm) G->H I 9. Calculate % Viability & IC50 Value H->I

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Conclusion and Future Directions

The spiro[indoline-pyrrolidine] scaffold continues to be a highly promising framework for the development of novel anticancer agents. The head-to-head comparison of different derivative series highlights the importance of systematic structural modifications to enhance cytotoxic potency and selectivity. Future research in this area should focus on:

  • Expansion of SAR studies: Synthesizing and evaluating a wider range of derivatives with diverse substitutions to further refine our understanding of the structural requirements for optimal activity.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In vivo evaluation: Advancing the most promising candidates with favorable in vitro profiles to preclinical animal models to assess their efficacy and safety in a whole-organism context.

By leveraging the insights gained from comparative cytotoxicity studies and a deeper understanding of their mechanisms of action, the scientific community can continue to unlock the full therapeutic potential of spiro[indoline-pyrrolidine] derivatives in the fight against cancer.

References

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry. [Link]

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules. [Link]

  • Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. ResearchGate. [Link]

  • Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. Pharmacological Reports. [Link]

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances. [Link]

  • Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. ResearchGate. [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry. [Link]

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules. [Link]

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. ResearchGate. [Link]

  • Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. Molecules. [Link]

Sources

Assessing the Drug-like Properties of tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the structural complexity and three-dimensionality of a molecule are paramount in defining its interaction with biological targets and its overall pharmacokinetic profile. Spirocyclic scaffolds have emerged as a privileged structural motif, offering a rigid yet three-dimensionally diverse framework that can significantly enhance drug-like properties.[1][2] This guide provides an in-depth assessment of the drug-like properties of "tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate," a promising scaffold in medicinal chemistry.

This document will navigate through a comparative analysis of its predicted physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties against relevant alternatives. Furthermore, it will furnish detailed, field-proven experimental protocols for the in-vitro determination of key drug-like attributes, empowering researchers to validate these computational predictions and accelerate their drug development programs.

The Spiro[indoline-pyrrolidine] Scaffold: A Privileged Framework in Drug Discovery

The spiro[indoline-pyrrolidine] core is a recurring motif in a variety of biologically active natural products and synthetic molecules.[3] This rigid structure pre-organizes substituents in a defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for protein targets. The introduction of a spiro center increases the sp3 character of the molecule, a feature often correlated with improved solubility and metabolic stability.[4] The indoline moiety provides a versatile platform for synthetic modification, while the pyrrolidine ring can be functionalized to modulate physicochemical properties and target interactions.

Comparative Analysis of Physicochemical Properties

A fundamental step in assessing the drug-like potential of a compound is the evaluation of its physicochemical properties, often guided by frameworks such as Lipinski's Rule of Five.[5] This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[5]

Below is a comparative table of the predicted physicochemical properties of our target compound and two relevant alternatives: "tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate" and a representative "Spiro[indoline-3,3'-oxindole] Derivative" from the literature.

PropertyThis compoundtert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylateSpiro[indoline-3,3'-oxindole] Derivative (Example)
Molecular Formula C₁₆H₂₂N₂O₂C₁₇H₂₄N₂O₂C₂₀H₁₂ClF₃N₂O₅
Molecular Weight ( g/mol ) 274.36288.4~454.0
LogP (calculated) 2.992.6~3.5
Topological Polar Surface Area (TPSA) (Ų) 41.5741.6~110
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 336
Lipinski's Rule of Five Violations 000

Data for the target compound and the piperidine analog are computationally predicted. Data for the spirooxindole derivative is representative of compounds in its class as reported in the literature.[6]

All three compounds adhere to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. The target compound and its piperidine analog exhibit lower molecular weights and TPSA values compared to the more complex spirooxindole derivative, which may translate to better permeability characteristics.

In Silico ADME Profile Comparison

Beyond basic physicochemical properties, a more nuanced understanding of a compound's potential behavior in the body can be gained from in silico ADME predictions. These computational models estimate properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and metabolic stability.

ADME ParameterThis compound (Predicted)Spiro[indoline-3,3'-oxindole] Derivatives (Predicted Range)
Aqueous Solubility (mg/L) Moderate to High0.330 to 100.057
Human Intestinal Absorption (%) High81.85 to 95.58
Blood-Brain Barrier (BBB) Penetration Moderate to HighLow to Moderate
CYP2D6 Inhibition Likely Non-inhibitorVaries
Plasma Protein Binding (%) Moderate to High>90

Predictions for the target compound are based on general structural features and comparison to similar molecules. The data for the spirooxindole derivatives are taken from published in silico studies.[6]

The in silico data suggests that "this compound" possesses promising ADME properties, with good predicted intestinal absorption and the potential for CNS penetration. The spirooxindole derivatives, while also showing good absorption, exhibit a wider range of solubilities and potentially higher plasma protein binding.

Experimental Protocols for Drug-like Property Assessment

While in silico predictions are invaluable for initial screening, experimental validation is crucial. The following section provides detailed, step-by-step protocols for key in vitro assays to determine the solubility, permeability, metabolic stability, and safety profile of a compound.

Kinetic Solubility Assay

Causality: Poor solubility is a major hurdle in drug development, impacting absorption and leading to unreliable in vitro assay results. The kinetic solubility assay provides a high-throughput method to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer, mimicking the conditions of many biological assays.[7]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM compound stock in DMSO assay1 Dispense DMSO stock into a 96-well plate prep1->assay1 prep2 Prepare aqueous buffer (e.g., PBS pH 7.4) assay2 Add aqueous buffer to each well prep2->assay2 assay1->assay2 assay3 Incubate with shaking for 2 hours at 25°C assay2->assay3 analysis1 Measure turbidity via nephelometry assay3->analysis1 analysis2 Alternatively, filter and quantify supernatant by UV-Vis or LC-MS assay3->analysis2

Caption: Workflow for the Kinetic Solubility Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add 2 µL of the compound stock solution to wells in triplicate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final compound concentration of 100 µM in 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.[2]

    • LC-MS/UV: Alternatively, filter the samples through a 0.45 µm filter plate and quantify the concentration of the soluble compound in the filtrate using a validated LC-MS or UV-spectrophotometry method against a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The ability of a drug to passively diffuse across cellular membranes is a critical determinant of its oral absorption and distribution. The PAMPA assay is a high-throughput, cell-free method that models this passive permeability across an artificial lipid membrane.[4][8]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Coat a 96-well filter plate with a lipid solution assay2 Place the lipid-coated filter plate on top prep1->assay2 prep2 Prepare donor solution (compound in buffer) assay3 Add donor solution to the filter plate wells prep2->assay3 prep3 Prepare acceptor solution (buffer) assay1 Add acceptor solution to a 96-well acceptor plate prep3->assay1 assay1->assay2 assay2->assay3 assay4 Incubate for 5 hours at room temperature assay3->assay4 analysis1 Quantify compound concentration in donor and acceptor wells by LC-MS/UV assay4->analysis1 analysis2 Calculate the permeability coefficient (Pe) analysis1->analysis2

Caption: Workflow for the PAMPA Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Coat the filter of a 96-well filter plate with 5 µL of a 1% solution of lecithin in dodecane.

  • Acceptor Plate Preparation: Add 200 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

  • Donor Solution Preparation: Prepare a 100 µM solution of the test compound in PBS (pH 7.4).

  • Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate.

  • Incubation: Add 200 µL of the donor solution to each well of the filter plate and incubate the "sandwich" plate at room temperature for 5 hours.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/UV.

  • Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = [(-ln(1 - [drug]acceptor / [drug]equilibrium)) * Vd * Va] / (Area * Time * (Vd + Va)) where Vd and Va are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.

Liver Microsomal Stability Assay

Causality: The metabolic stability of a compound in the liver is a key determinant of its half-life and bioavailability. The liver microsomal stability assay provides an in vitro measure of a compound's intrinsic clearance by exposing it to the primary drug-metabolizing enzymes (cytochrome P450s) present in liver microsomes.[9][10]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare liver microsome suspension in buffer assay1 Pre-incubate microsomes and compound at 37°C prep1->assay1 prep2 Prepare NADPH regenerating system assay2 Initiate reaction by adding NADPH prep2->assay2 prep3 Prepare compound solution prep3->assay1 assay1->assay2 assay3 Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 45 min) assay2->assay3 assay4 Quench the reaction with cold acetonitrile assay3->assay4 analysis1 Centrifuge to pellet protein assay4->analysis1 analysis2 Analyze supernatant by LC-MS/MS to quantify remaining compound analysis1->analysis2 analysis3 Calculate half-life (t1/2) and intrinsic clearance (Clint) analysis2->analysis3

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in PBS (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[9]

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (Clint) is calculated as (k * incubation volume) / mg of microsomal protein.

In Vitro Safety and Toxicity Assessment

Early assessment of potential toxicity is critical to de-risk a drug discovery program. In vitro assays can provide valuable insights into potential liabilities such as cytotoxicity and cardiotoxicity.[1][11]

Cytotoxicity Assay

A common method to assess general cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A decrease in metabolic activity in the presence of the test compound suggests a cytotoxic effect.

hERG Safety Assay

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[12] Early screening for hERG liability is therefore a regulatory requirement. The automated patch-clamp assay is the gold standard for assessing hERG inhibition.[6]

hERG Safety Assay Protocol Overview:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: Plate the cells onto the specialized plates of an automated patch-clamp system (e.g., QPatch or SyncroPatch).[6]

  • Compound Application: After establishing a stable whole-cell recording, apply the test compound at a range of concentrations.

  • Data Acquisition: Record the hERG channel current before and after compound application.

  • Analysis: Calculate the percentage inhibition of the hERG current at each concentration and determine the IC₅₀ value.

Conclusion

"this compound" presents a promising profile based on in silico predictions of its physicochemical and ADME properties. It adheres to Lipinski's Rule of Five and shows potential for good oral absorption and metabolic stability. This guide provides a framework for the experimental validation of these properties through established in vitro assays. By systematically evaluating solubility, permeability, metabolic stability, and key safety liabilities, researchers can confidently assess the drug-like potential of this and other novel spirocyclic scaffolds, paving the way for the development of new and effective therapeutics.

References

  • Cyprotex ADME-Tox Solutions - Evotec. hERG Safety. [Link]

  • Beilstein J. Org. Chem. 2025, 21, 2383–2388. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. [Link]

  • MDPI. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. [Link]

  • ResearchGate. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • pmf.ni.ac.rs. Lipinski's rule of five, famous extensions and famous exceptions. [Link]

  • IT Medical Team. Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Moodle@Units. Lipinski's rule of five. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • MySkinRecipes. tert-Butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate. [Link]

  • Oreate AI Blog. Unlocking the Potential of Spirocycles in Medicinal Chemistry. [Link]

  • PubMed Central. Spiroindole-containing compounds bearing phosphonate group of potential Mpro-SARS-CoV-2 inhibitory properties. [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Porsolt. Preclinical In Vitro Toxicity Testing. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • PubMed. hERG toxicity assessment: Useful guidelines for drug design. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.